IOX4
Description
Properties
IUPAC Name |
tert-butyl 6-[3-oxo-4-(triazol-1-yl)-1H-pyrazol-2-yl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-15(2,3)24-14(23)10-4-5-12(16-8-10)21-13(22)11(9-18-21)20-7-6-17-19-20/h4-9,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQQDVNGHZIALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)N2C(=O)C(=CN2)N3C=CN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: IOX4 Mechanism of Action in Stabilizing HIF-1α
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded, a process initiated by prolyl hydroxylase domain (PHD) enzymes. Inhibition of these enzymes presents a promising therapeutic strategy for conditions such as anemia and ischemia by stabilizing HIF-1α and activating downstream pathways. IOX4 has emerged as a potent and selective inhibitor of PHD2, the primary regulator of HIF-1α stability. This guide provides a comprehensive technical overview of the mechanism of action of this compound in stabilizing HIF-1α, complete with quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: PHD2 Inhibition
Under normoxic conditions, PHD enzymes utilize molecular oxygen and 2-oxoglutarate (2OG) as co-substrates to hydroxylate specific proline residues on HIF-1α.[1][2] This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the polyubiquitination and subsequent proteasomal degradation of HIF-1α.[2]
This compound functions as a potent and selective inhibitor of PHD2.[3][4] Its mechanism of action is competitive inhibition with respect to the co-substrate 2-oxoglutarate. This compound binds to the active site of PHD2, preventing the binding of 2OG and thereby inhibiting the prolyl hydroxylation of HIF-1α. This inhibition of PHD2 activity prevents the VHL-mediated degradation of HIF-1α, leading to its stabilization and accumulation within the cell, even under normoxic conditions.
Quantitative Data on this compound Activity
The potency and cellular efficacy of this compound have been quantified in various assays.
| Parameter | Value | Cell Line/System | Reference |
| PHD2 IC50 | 1.6 nM | In vitro antibody-based hydroxylation assay | |
| HIF-1α EC50 | 5.6 µM | U2OS (human osteosarcoma) | |
| 11.1 µM | Hep3B (human hepatocellular carcinoma) | ||
| 11.7 µM | MCF-7 (human breast adenocarcinoma) |
Table 1: In vitro and cellular potency of this compound.
In vivo studies in mice have demonstrated the ability of this compound to induce HIF-1α and HIF-2α in a dose-dependent manner in various tissues, including the liver and brain, following intraperitoneal administration.
| Tissue | This compound Dose (mg/kg) | HIF-1α Induction | HIF-2α Induction | Reference |
| Brain | 35 | Marked | Marked | |
| Liver | 17.5 - 70 | Dose-dependent | Dose-dependent | |
| Kidney | 35 | Present | Present | |
| Heart | 35 | Present | Present |
Table 2: In vivo efficacy of this compound in mice (1-hour post-injection).
Furthermore, the stabilization of HIF-1α by this compound leads to the transcriptional activation of its target genes. Quantitative real-time PCR (qRT-PCR) analysis in the brains of mice treated with this compound showed a dose-dependent increase in the mRNA levels of specific HIF target genes.
| Target Gene | This compound Dose (mg/kg) | Fold Change in mRNA Expression | Reference |
| Epo | Dose-dependent | Induced | |
| Vegfa | Dose-dependent | Induced | |
| Adm | Dose-dependent | Induced | |
| Bnip3 | Not specified | Unaffected | |
| Ldha | Not specified | Unaffected | |
| Il6 | Not specified | Unaffected |
Table 3: Effect of this compound on HIF-1α target gene expression in the mouse brain.
Signaling Pathways and Experimental Workflows
HIF-1α Degradation and this compound Mechanism of Action
The following diagram illustrates the canonical pathway of HIF-1α degradation under normoxic conditions and the mechanism by which this compound intervenes to stabilize HIF-1α.
Experimental Workflow for Assessing HIF-1α Stabilization
This diagram outlines a typical experimental workflow to investigate the effect of this compound on HIF-1α stabilization and target gene expression.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: U2OS, Hep3B, and MCF-7 cells are cultured in appropriate media (e.g., DMEM for U2OS and MCF-7, MEM for Hep3B) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Plating: Cells are seeded in 6-well plates or 10 cm dishes and allowed to adhere and reach 70-80% confluency.
-
This compound Preparation: A stock solution of this compound is prepared in DMSO (e.g., 100 mM). Serial dilutions are made in culture media to achieve the desired final concentrations (e.g., 1 µM to 100 µM).
-
Treatment: The culture medium is replaced with fresh medium containing the various concentrations of this compound or vehicle control (DMSO). Cells are incubated for a specified time (e.g., 5 hours for EC50 determination).
Nuclear Extraction
-
Harvesting: After treatment, cells are washed with ice-cold PBS and scraped into a microcentrifuge tube.
-
Pelleting: Cells are pelleted by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Lysis: The cell pellet is resuspended in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors) and incubated on ice for 15 minutes.
-
Detergent Addition: A mild detergent (e.g., NP-40) is added to a final concentration of 0.5%, and the lysate is vortexed briefly.
-
Nuclear Pelleting: The lysate is centrifuged at 14,000 x g for 1 minute at 4°C. The supernatant (cytoplasmic fraction) is removed.
-
Nuclear Lysis: The nuclear pellet is resuspended in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors) and incubated on ice with periodic vortexing for 30 minutes.
-
Clarification: The nuclear lysate is centrifuged at 14,000 x g for 10 minutes at 4°C. The supernatant containing the nuclear proteins is collected.
-
Quantification: Protein concentration is determined using a BCA or Bradford assay.
Western Blotting for HIF-1α
-
Sample Preparation: Nuclear extracts (20-40 µg of protein) are mixed with Laemmli sample buffer and boiled for 5 minutes.
-
SDS-PAGE: Samples are resolved on an 8% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α, diluted 1:1000 in blocking buffer). A loading control antibody (e.g., mouse anti-β-actin, diluted 1:5000) is also used.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP, diluted 1:5000 in blocking buffer).
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
RNA Isolation and qRT-PCR
-
RNA Isolation: Total RNA is extracted from this compound-treated cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer.
-
cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qRT-PCR: Real-time PCR is performed using a SYBR Green-based master mix on a real-time PCR system. The reaction mixture typically contains 1x SYBR Green master mix, forward and reverse primers (200-400 nM each), and diluted cDNA.
-
Primer Sequences (Mouse):
-
Vegfa: Forward: 5'-CAGGCTGCTGTAACGATGAAG-3', Reverse: 5'-GTCTGCGGATCTTGGACAAAC-3'
-
Epo: Forward: 5'-CAGCCGTAGCCTCACTCACT-3', Reverse: 5'-TCCAGCCAGGCAGAAAGT-3'
-
Adm: Forward: 5'-AAGAGGCAGAAGCTGGTGAA-3', Reverse: 5'-CCTTCCTCCTGCTCGTCTTC-3'
-
Bnip3: Forward: 5'-GCTCCCAGACACCACAAGA-3', Reverse: 5'-TGCAGTTCTACCCAGCCATC-3'
-
Ldha: Forward: 5'-TGTCTCCAGCAAAGACTACTTCA-3', Reverse: 5'-ATACAGGTCCACATAGCCCAG-3'
-
Il6: Forward: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Reverse: 5'-TTGGTCCTTAGCCACTCCTTC-3'
-
β-actin (housekeeping): Forward: 5'-GGCTGTATTCCCCTCCATCG-3', Reverse: 5'-CCAGTTGGTAACAATGCCATGT-3'
-
-
Thermal Cycling Conditions: A typical protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the expression of a housekeeping gene (e.g., β-actin).
In Vivo Mouse Studies
-
Animal Model: Wild-type C57BL/6 mice are used.
-
This compound Formulation: this compound is formulated for intraperitoneal (i.p.) injection. A common formulation involves dissolving this compound in DMSO to create a stock solution, which is then diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline. For example, a suspension can be made with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Mice are administered this compound via i.p. injection at various doses (e.g., 17.5 to 70 mg/kg). A vehicle control group is also included.
-
Tissue Harvesting: At a specified time point after injection (e.g., 1 hour), mice are euthanized, and tissues (e.g., brain, liver, kidney, heart) are rapidly harvested and snap-frozen in liquid nitrogen for subsequent protein and RNA analysis.
Conclusion
This compound is a highly potent and selective small molecule inhibitor of PHD2 that effectively stabilizes HIF-1α in both in vitro and in vivo settings. Its mechanism of action, centered on the competitive inhibition of 2-oxoglutarate binding to the PHD2 active site, provides a robust method for upregulating the HIF-1 pathway. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of PHD inhibition and to further explore the intricate roles of the HIF signaling cascade in health and disease.
References
- 1. origene.com [origene.com]
- 2. Deconstructing the Polymerase Chain Reaction: Understanding and Correcting Bias Associated with Primer Degeneracies and Primer-Template Mismatches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
IOX4: A Selective HIF Prolyl Hydroxylase 2 (PHD2) Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of IOX4, a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2). This compound serves as a valuable chemical tool for studying the physiological and pathological roles of the HIF pathway. Its ability to stabilize HIF-α subunits under normoxic conditions by inhibiting their degradation has significant implications for research into ischemia, anemia, and other hypoxia-associated diseases. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for its characterization, and key signaling pathways affected by this compound.
Introduction
The cellular response to low oxygen tension (hypoxia) is primarily mediated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. HIFs are heterodimers composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β). Under normoxic conditions, the HIF-α subunit is hydroxylated on specific proline residues by HIF Prolyl Hydroxylases (PHDs), also known as Egl-Nine Homologs (EGLNs). This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation. In hypoxic conditions, the oxygen-dependent activity of PHDs is reduced, leading to the stabilization of HIF-α, its translocation to the nucleus, and subsequent dimerization with HIF-β. The active HIF complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.
There are three main isoforms of PHDs: PHD1, PHD2, and PHD3. PHD2 is considered the primary regulator of HIF-α stability in most cell types under normoxia. Consequently, selective inhibitors of PHD2 are of significant interest for therapeutic applications where the controlled activation of the HIF pathway is desired. This compound has emerged as a potent and selective inhibitor of PHD2, making it an invaluable tool for both basic research and preclinical drug development.
This compound: Mechanism of Action and Chemical Properties
This compound is a triazole-based compound that acts as a competitive inhibitor of PHD2 with respect to its co-substrate, 2-oxoglutarate (2OG).[1] By binding to the 2OG-binding site in the catalytic domain of PHD2, this compound prevents the hydroxylation of HIF-α subunits, leading to their stabilization and the subsequent activation of HIF-mediated gene transcription.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₆O |
| Molecular Weight | 328.33 g/mol |
| CAS Number | 1154097-71-8 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and dimethylformamide |
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against PHD2 and its selectivity against other 2-oxoglutarate-dependent dioxygenases.
| Target Enzyme | IC50 (nM) | Selectivity vs. PHD2 | Reference |
| PHD2 | 1.6 | - | [1] |
| Factor Inhibiting HIF (FIH) | > 100,000 | > 62,500-fold | [2] |
| Jumonji-C (JmjC) domain-containing histone demethylases (KDMs) | > 1,400 | > 875-fold | [2] |
| γ-butyrobetaine hydroxylase (BBOX) | > 1,400 | > 875-fold | [2] |
| Fat mass and obesity-associated protein (FTO) | > 1,400 | > 875-fold |
Note: While this compound is highly selective for PHD2, it is also reported to inhibit PHD1 and PHD3, likely due to the conserved nature of the 2OG-binding site among the PHD isoforms.
Table 2: Cellular Activity of this compound
This table presents the half-maximal effective concentration (EC50) for the induction of HIF-1α in different human cell lines following treatment with this compound.
| Cell Line | EC50 for HIF-1α Induction (µM) | Reference |
| MCF-7 (Breast Cancer) | 114 | |
| Hep3B (Hepatocellular Carcinoma) | 86 | |
| U2OS (Osteosarcoma) | 49.5 |
Signaling Pathway and Experimental Workflow
HIF-1α Signaling Pathway
The following diagram illustrates the central role of PHD2 in the regulation of HIF-1α and the mechanism of action of this compound.
Caption: HIF-1α signaling pathway under normoxia and in the presence of this compound.
Experimental Workflow for this compound Characterization
This diagram outlines a typical experimental workflow to characterize the activity of a PHD inhibitor like this compound.
References
The Role of IOX4 in the Hypoxia Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of IOX4, a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 2 (PHD2). It details the mechanism of action of this compound within the hypoxia signaling pathway, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual diagrams to elucidate complex biological processes and workflows.
The Hypoxia Signaling Pathway: A Primer
In mammalian cells, the hypoxia-inducible factor (HIF) transcription factors are the master regulators of the adaptive response to low oxygen levels (hypoxia).[1][2] The key oxygen-sensitive component is the HIF-α subunit.
Under normal oxygen conditions (normoxia), HIF-α subunits are continuously synthesized but rapidly targeted for degradation. This process is initiated by a family of 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases known as HIF prolyl-hydroxylases (PHDs), with PHD2 being the most important isoform in this regulation.[3][4][5] PHDs hydroxylate specific proline residues on HIF-α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-α for proteasomal degradation. Another level of regulation is mediated by Factor Inhibiting HIF (FIH), which hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, preventing its interaction with transcriptional co-activators.
Under hypoxic conditions, the activity of PHDs and FIH is suppressed due to the lack of their essential co-substrate, oxygen. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with the constitutive HIF-1β subunit, and binds to Hypoxia-Response Elements (HREs) in the promoters of target genes. This transcriptional activation leads to the upregulation of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival, allowing the cell to adapt to the low oxygen environment.
This compound: A Potent and Selective PHD2 Inhibitor
This compound is a tricyclic triazole-containing compound identified as a potent and highly selective inhibitor of PHD2. It acts as a competitive inhibitor with respect to the 2-oxoglutarate co-substrate, effectively blocking the enzyme's catalytic activity. Its high potency and selectivity, coupled with its ability to penetrate the blood-brain barrier, make it a valuable chemical probe for studying the physiological and pathological roles of the HIF pathway, particularly in the context of cerebral diseases like stroke.
Mechanism of Action of this compound
This compound exerts its biological effects by directly intervening in the HIF-α degradation cascade:
-
PHD2 Inhibition : this compound binds to the active site of PHD2, competing with and displacing the co-substrate 2-oxoglutarate.
-
Prevention of Prolyl Hydroxylation : By inhibiting PHD2, this compound prevents the hydroxylation of proline residues on the HIF-α subunit.
-
HIF-α Stabilization : In the absence of prolyl hydroxylation, the VHL E3 ubiquitin ligase complex cannot recognize HIF-α. This prevents the polyubiquitination and subsequent proteasomal degradation of HIF-α.
-
Activation of Hypoxic Response : The stabilized HIF-α protein accumulates in the cytoplasm and translocates to the nucleus. There, it forms a heterodimer with HIF-1β and activates the transcription of HRE-containing genes, effectively mimicking a hypoxic response under normoxic conditions.
Crucially, studies have shown that this compound is highly selective for PHDs over FIH, meaning it induces HIF-α accumulation without inhibiting the asparaginyl hydroxylation that modulates transcriptional activity.
Quantitative Data
The efficacy of this compound has been quantified both in vitro against the isolated enzyme and in cellular assays.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | Assay Type | IC50 Value | Reference |
| PHD2 | AlphaScreen | 1.6 nM | |
| PHD2 | AlphaScreen | 3 nM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Efficacy of this compound in HIF-1α Induction
| Cell Line | Assay Type | EC50 Value | Reference |
| U2OS | HIF-1α Induction | 5.6 µM | |
| Hep3B | HIF-1α Induction | 11.1 µM | |
| MCF-7 | HIF-1α Induction | 11.7 µM | |
| U2OS | HIF-1α Induction | 49.5 µM | |
| Hep3B | HIF-1α Induction | 86 µM | |
| MCF-7 | HIF-1α Induction | 114 µM |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity and target engagement of this compound.
PHD2 Inhibition Assay (AlphaScreen)
This protocol describes a method to determine the in vitro potency of this compound against PHD2 using an antibody-based Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).
Materials:
-
Recombinant human PHD2 (catalytic domain, e.g., residues 181-426)
-
Biotinylated HIF-1α CODD peptide (e.g., residues 556-574)
-
This compound and other test compounds
-
2-Oxoglutarate (2OG)
-
Ferrous sulfate (Fe(II))
-
L-Ascorbic acid
-
AlphaScreen anti-hydroxyproline antibody
-
AlphaScreen Donor and Acceptor beads
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA
-
384-well white ProxiPlates™
Procedure:
-
Compound Preparation : Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer.
-
Enzyme Mix Preparation : Prepare a mixture containing 10 nM PHD2, 20 µM Fe(II), and 200 µM L-ascorbic acid in Assay Buffer.
-
Incubation : In a 384-well plate, add 1 µL of the diluted this compound solution to 5 µL of the Enzyme Mix. Incubate for 15 minutes at room temperature.
-
Reaction Initiation : Prepare a substrate mixture containing 150 nM biotinylated CODD peptide and 5 µM 2OG in Assay Buffer. Add 4 µL of this substrate mix to each well to start the hydroxylation reaction. Incubate for 10 minutes at room temperature.
-
Reaction Termination & Detection : Stop the reaction by adding a solution containing AlphaScreen Acceptor beads and the anti-hydroxyproline antibody. Incubate in the dark.
-
Final Step : Add AlphaScreen Donor beads and incubate again in the dark.
-
Data Acquisition : Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the degree of PHD2 inhibition.
-
Analysis : Calculate IC50 values by fitting the dose-response data to a suitable nonlinear regression model.
HIF-1α Stabilization Assay (Western Blot)
This protocol details the detection of HIF-1α stabilization in cells treated with this compound. Proper sample preparation is critical due to the short half-life of HIF-1α under normoxic conditions.
Materials:
-
Cell lines (e.g., U2OS, HeLa, Hep3B)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Nuclear extraction kit (recommended)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment : Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 1-100 µM) or vehicle (DMSO) for a specified time (e.g., 6 hours).
-
Cell Lysis : Place plates on ice. Wash cells with ice-cold PBS. Lyse cells directly and quickly in ice-cold Lysis Buffer. For enhanced detection, perform nuclear extraction according to the manufacturer's protocol, as stabilized HIF-1α translocates to the nucleus.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel (e.g., 7.5% polyacrylamide) and run electrophoresis to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency by staining with Ponceau S.
-
Blocking : Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with primary anti-HIF-1α antibody (diluted in Blocking Buffer) overnight at 4°C. Subsequently, wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane extensively with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading across lanes. Quantify band intensities to determine the dose-dependent effect of this compound on HIF-1α levels.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding generally stabilizes a protein, increasing its melting temperature.
Materials:
-
Adherent cells
-
This compound
-
PBS and Trypsin
-
PCR tubes or plates
-
Thermal cycler
-
Lysis Buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)
-
Ultracentrifuge
-
Western Blot materials (as described in 5.2)
Procedure:
-
Cell Treatment : Treat intact cells with this compound or vehicle (DMSO) for a defined period to allow for cell penetration and target binding.
-
Harvesting : Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge : Heat the cell aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.
-
Cell Lysis : Lyse the cells, for example, by three rapid freeze-thaw cycles.
-
Separation of Fractions : Separate the soluble protein fraction from the precipitated (denatured) protein aggregates by ultracentrifugation.
-
Analysis : Collect the supernatant (soluble fraction) and analyze the amount of soluble PHD2 at each temperature point by Western Blot.
-
Data Interpretation : In the vehicle-treated samples, the amount of soluble PHD2 will decrease as the temperature increases, reflecting protein denaturation. In this compound-treated samples, the binding of this compound to PHD2 will stabilize the protein, resulting in a shift of the melting curve to higher temperatures. This thermal shift is direct evidence of target engagement.
Visualizations
Signaling Pathway Diagrams
Caption: Hypoxia signaling pathway under normoxic conditions.
Caption: this compound inhibits PHD2, leading to HIF-1α stabilization.
Experimental Workflow Diagrams
Caption: Experimental workflow for HIF-1α Western Blot analysis.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PHD2. Its ability to stabilize HIF-α by preventing its prolyl hydroxylation and subsequent degradation makes it an indispensable tool for researchers in the fields of cancer biology, ischemia, and cellular metabolism. The data and protocols presented in this guide offer a comprehensive framework for utilizing this compound to investigate the intricate workings of the hypoxia signaling pathway and to explore the therapeutic potential of PHD inhibition.
References
- 1. New horizons in hypoxia signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Core Chemical Properties and Structure of IOX4
For Researchers, Scientists, and Drug Development Professionals
Abstract
IOX4 is a potent and selective small-molecule inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 2 (PHD2), a key enzyme in the cellular oxygen sensing pathway. By inhibiting PHD2, this compound stabilizes the alpha subunit of HIF (HIF-α), leading to the activation of downstream genes involved in erythropoiesis, angiogenesis, and cell survival. Its ability to penetrate the blood-brain barrier makes it a valuable research tool for investigating the therapeutic potential of HIF stabilization in a variety of conditions, including anemia and ischemic diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental protocols for its synthesis and key in vitro assays.
Chemical Properties and Structure
This compound is a synthetic, cell-permeable compound belonging to the class of dihydropyrazole derivatives. Its chemical and physical properties are summarized in the tables below.
Identification
| Property | Value |
| IUPAC Name | tert-butyl 6-[5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl]pyridine-3-carboxylate |
| CAS Number | 1154097-71-8[1] |
| Molecular Formula | C₁₅H₁₆N₆O₃[1] |
| Canonical SMILES | CC(C)(C)OC(=O)c1ccc(nc1)-n1[nH]cc(-n2ccnn2)c1=O[2] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 328.33 g/mol [1] |
| Appearance | Crystalline solid |
| Melting Point | Data not available in the reviewed literature. |
| pKa | Data not available in the reviewed literature. Computational prediction tools may provide an estimate. |
| Solubility | DMSO: ≥ 50 mg/mL (≥ 152.29 mM)[1] DMF: 25 mg/mL Ethanol: ≤ 1 mg/mL DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL |
| Aqueous Solubility | Limited aqueous solubility. Formulations in co-solvents are typically required for in vivo studies. |
| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of PHD2. It functions as a competitive inhibitor with respect to the co-substrate 2-oxoglutarate (2OG), binding to the active site of the enzyme. This inhibition prevents the prolyl hydroxylation of HIF-α subunits, which would normally target them for proteasomal degradation under normoxic conditions. The stabilization of HIF-α leads to its accumulation, translocation to the nucleus, and subsequent activation of target gene transcription.
In Vitro Activity
| Parameter | Value | Cell Line/Assay |
| IC₅₀ (PHD2) | 1.6 nM | AlphaScreen Assay |
| EC₅₀ (HIF-1α induction) | 49.5 µM | U2OS cells |
| 86 µM | Hep3B cells | |
| 114 µM | MCF-7 cells |
In Vivo Activity
This compound has demonstrated the ability to induce HIF-α in various tissues in wild-type mice, including the brain, indicating its capacity to cross the blood-brain barrier.
Signaling Pathway
The mechanism of action of this compound involves the direct inhibition of PHD2, leading to the stabilization and activation of the HIF-1α signaling pathway.
Caption: this compound inhibits PHD2, preventing HIF-1α degradation and promoting target gene transcription.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following is a summarized protocol based on published literature.
Caption: A simplified workflow for the chemical synthesis of this compound.
Detailed Methodology: A detailed, step-by-step synthesis protocol is beyond the scope of this guide but can be found in the supplementary information of the cited reference. The general procedure involves the initial alkylation of 1,2,3-triazole followed by condensation and cyclization reactions to form the final dihydropyrazole core structure of this compound. Purification is typically achieved through precipitation and washing.
PHD2 Inhibition Assay (AlphaScreen)
The inhibitory activity of this compound against PHD2 can be determined using a commercially available AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) kit. This assay measures the hydroxylation of a HIF-1α peptide substrate by PHD2.
Caption: Workflow for determining PHD2 inhibition using the AlphaScreen assay.
Detailed Methodology:
-
Reaction Setup: In a 384-well plate, combine PHD2 enzyme, a biotinylated HIF-1α peptide substrate, 2-oxoglutarate, Fe(II), and ascorbate in an appropriate assay buffer.
-
Compound Addition: Add this compound or other test compounds at varying concentrations. Include a vehicle control (e.g., DMSO).
-
Enzymatic Reaction: Incubate the plate at room temperature to allow the hydroxylation reaction to proceed.
-
Detection: Stop the reaction and add Streptavidin-coated Donor beads and anti-hydroxy-HIF-1α antibody-conjugated Acceptor beads.
-
Signal Measurement: Incubate in the dark and then read the plate on an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of PHD2 activity.
-
Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a powerful and selective tool for the study of the HIF pathway. Its well-characterized chemical properties and biological activity make it an invaluable reagent for researchers in academia and industry. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of this compound and similar compounds in the pursuit of novel therapeutics targeting the cellular response to hypoxia. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into clinical applications.
References
IOX4 for Inducing Hypoxic Response In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of IOX4, a potent and selective small molecule inhibitor used to induce a robust hypoxic response in in vitro models. We will cover its mechanism of action, quantitative efficacy, and detailed experimental protocols for its application and the assessment of its biological effects.
Core Mechanism of Action: Stabilizing HIF-1α
Under normal oxygen conditions (normoxia), the α-subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is continuously synthesized and targeted for degradation. This process is initiated by a family of prolyl hydroxylase domain (PHD) enzymes, with PHD2 being the primary oxygen sensor in most human cells. PHDs utilize oxygen and 2-oxoglutarate (2OG) to hydroxylate specific proline residues on HIF-1α.[1][2] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, bind, and polyubiquitinate HIF-1α, marking it for rapid degradation by the proteasome.[1][3][4]
This compound functions as a chemical mimic of hypoxia by directly inhibiting the activity of PHD2. It acts as a competitive inhibitor by binding to the 2-oxoglutarate binding site on the enzyme. By inhibiting PHD2, this compound prevents the hydroxylation of HIF-1α. Consequently, HIF-1α is no longer recognized by VHL, escapes ubiquitination and degradation, and rapidly accumulates in the cytoplasm. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT). This active HIF-1 complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating the transcription of a wide array of genes that mediate the cellular response to hypoxia, including those involved in angiogenesis, glucose metabolism, and cell survival.
Caption: HIF-1α signaling pathway under normoxia versus this compound-induced hypoxic mimicry.
Quantitative Data: Efficacy and Potency of this compound
This compound is characterized by its high potency against its enzymatic target and its effectiveness in inducing a hypoxic response across various cell lines. The quantitative data below are summarized from key studies.
Table 1: In Vitro Enzymatic Inhibition This table details the half-maximal inhibitory concentration (IC50) of this compound against its primary target, PHD2, in a cell-free assay.
| Target Enzyme | Inhibitor | IC50 (nM) | Assay Type |
| PHD2 | This compound | 1.6 | Antibody-based hydroxylation assay |
| PHD2 | IOX2 (Comparator) | 22 | Antibody-based hydroxylation assay |
| Data sourced from Chan MC, et al. PLoS One. 2015. |
Table 2: Cellular HIF-1α Induction This table presents the half-maximal effective concentration (EC50) required for this compound to induce HIF-1α protein accumulation in different human cancer cell lines after a 5-hour treatment period.
| Cell Line | Cancer Type | EC50 for HIF-1α Induction (µM) |
| U2OS | Osteosarcoma | 5.6 |
| Hep3B | Hepatocellular Carcinoma | 11.1 |
| MCF-7 | Breast Adenocarcinoma | 11.7 |
| Data sourced from Chan MC, et al. PLoS One. 2015. |
Experimental Protocols and Workflow
Successful induction and analysis of the hypoxic response using this compound requires careful planning and execution. The following workflow and protocols provide a comprehensive guide for in vitro experiments.
Caption: General experimental workflow for in vitro studies using this compound.
Protocol 3.1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: this compound is highly soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 20-50 mM), dissolve the powdered this compound in fresh, anhydrous DMSO. A 66 mg/mL concentration corresponds to approximately 201 mM. Gentle vortexing or sonication can aid dissolution.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots protected from light. For long-term storage (up to 1 year), store at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.
Protocol 3.2: In Vitro Treatment of Cell Cultures
-
Cell Seeding: Seed the cells of interest into appropriate culture vessels (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration in the media is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the existing media from the cells and replace it with the media containing the appropriate this compound concentration or vehicle (media with DMSO only).
-
Incubation: Incubate the cells for the desired period. For HIF-1α protein stabilization, peak levels are often observed between 4 and 8 hours. For downstream gene expression or viability studies, longer incubation times (e.g., 16-72 hours) may be necessary.
Protocol 3.3: Western Blot Analysis for HIF-1α Stabilization
Critical Note: HIF-1α is degraded within minutes upon re-exposure to normoxic conditions. All harvesting and lysis steps must be performed as quickly as possible, keeping samples on ice at all times.
-
Cell Lysis:
-
Place the cell culture plate on ice.
-
Quickly aspirate the media and wash once with ice-cold PBS.
-
Immediately add 1X Laemmli sample buffer (containing a reducing agent like DTT or β-mercaptoethanol and protease/phosphatase inhibitors) directly to the cells. The volume depends on the plate size (e.g., 100-150 µL for a well in a 6-well plate).
-
Scrape the cells and collect the viscous lysate into a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Sonicate or pass the lysate through a fine-gauge needle to shear genomic DNA and reduce viscosity.
-
Heat the samples at 95-100°C for 5-10 minutes to denature proteins.
-
Centrifuge at maximum speed for 5 minutes to pellet any debris. The supernatant is the protein sample.
-
-
SDS-PAGE and Transfer:
-
Load 20-50 µg of total protein per lane onto a 7.5% polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the blot for a loading control (e.g., β-actin or α-tubulin) to ensure equal protein loading.
-
Protocol 3.4: Quantitative Real-Time PCR (qPCR) for HIF-1 Target Gene Expression
-
Cell Treatment and Harvest: Treat cells with this compound as described in Protocol 3.2 for an appropriate duration (e.g., 16-24 hours) to allow for transcription and mRNA accumulation. Harvest cells directly in a lysis buffer suitable for RNA extraction (e.g., containing guanidinium thiocyanate).
-
RNA Extraction: Isolate total RNA using a column-based kit or a phenol-chloroform extraction method according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., VEGFA, SLC2A1 [GLUT1], EPO) and a housekeeping gene (ACTB, GAPDH), and a suitable SYBR Green or TaqMan master mix.
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing the data to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control group.
Protocol 3.5: Cell Viability and Cytotoxicity Assay (MTT Method)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the different this compound concentrations. Include a vehicle control (DMSO) and a "no cells" blank control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
References
- 1. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Oxygen-Sensing Pathway and Its Therapeutic Implications in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: An In-depth Technical Guide to IOX4 Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the blood-brain barrier (BBB) permeability of IOX4, a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylases (PHDs). While direct quantitative pharmacokinetic data regarding brain penetration remains limited in publicly available literature, this document synthesizes the existing indirect evidence, details relevant experimental protocols, and illustrates the key signaling pathways involved.
Executive Summary
Evidence of this compound Blood-Brain Barrier Permeability
The primary evidence for this compound's ability to cross the BBB comes from a seminal study by Chan et al. (2015).[1] The researchers observed a marked induction of both HIF-1α and HIF-2α proteins in the brains of mice following intraperitoneal administration of this compound. This effect was not observed with other PHD inhibitors like IOX2 or the generic 2-oxoglutarate (2OG) analogue, dimethyloxalylglycine (DMOG), suggesting a superior brain penetration profile for this compound.[1]
The authors attribute the enhanced BBB permeability of this compound, in part, to its more hydrophobic nature compared to IOX2.[1] This increased lipophilicity is a key physicochemical property known to facilitate passive diffusion across the lipid-rich membranes of the BBB.
Quantitative Data Summary
Direct quantitative measurements of this compound brain-to-plasma concentration ratios (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) are not available in the reviewed literature. However, the dose-dependent induction of HIFs in the brain provides a qualitative measure of its CNS activity.
| Compound | Dose (mg/kg) | Administration Route | Observed Effect in Mouse Brain | Reference |
| This compound | 17.5 - 70 | Intraperitoneal | Dose-dependent induction of HIF-1α and HIF-2α | [1] |
| IOX2 | 37.7 | Intraperitoneal | No significant induction of HIF-1α or HIF-2α | |
| DMOG | 75 & 160 | Intraperitoneal | No significant induction of HIF-1α or HIF-2α |
Experimental Protocols
The following protocols are based on the methodologies described by Chan et al. (2015) for their in vivo studies in mice.
In Vivo Administration of this compound in Mice
-
Animal Model: Wild-type C57BL/6 mice.
-
Compound Preparation: this compound was formulated for intraperitoneal (i.p.) injection. While the exact vehicle is not specified in the primary publication, a common vehicle for similar compounds is a suspension in 0.5% carboxymethylcellulose or a solution in a mixture of DMSO, PEG300, Tween-80, and saline.
-
Dosing: Mice were administered this compound via i.p. injection at doses ranging from 17.5 mg/kg to 70 mg/kg. Control groups received the vehicle alone.
-
Time Course: Tissues were harvested at 1 hour post-injection for analysis of HIFα protein levels.
-
Tissue Processing: Following euthanasia, brains and other organs were rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C until further processing.
-
Protein Extraction and Immunoblotting:
-
Tissues were homogenized in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentrations of the lysates were determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies specific for HIF-1α, HIF-2α, and a loading control (e.g., β-actin).
-
Following incubation with appropriate secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and HIF-1α Stabilization
The following diagram illustrates the signaling pathway through which this compound leads to the stabilization of HIF-1α. Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate HIF-1α, targeting it for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This compound, as a PHD inhibitor, prevents this hydroxylation, leading to the accumulation and activation of HIF-1α.
Caption: Mechanism of this compound-mediated HIF-1α stabilization.
Experimental Workflow for Assessing this compound Brain Penetration
This diagram outlines the key steps in the in vivo experiments conducted to evaluate the effect of this compound in the brain.
Caption: In vivo experimental workflow for this compound studies.
Conclusion and Future Directions
The available evidence strongly indicates that this compound can penetrate the blood-brain barrier and exert its pharmacological effects within the central nervous system. The induction of HIF-1α and HIF-2α in the brains of mice following systemic administration serves as a robust, albeit indirect, confirmation of its CNS bioavailability.
For future research, it will be crucial to conduct dedicated neuropharmacokinetic studies to quantify the brain penetration of this compound. Determining key parameters such as the unbound brain-to-plasma concentration ratio (Kp,uu) will provide a more precise understanding of its CNS disposition and will be invaluable for dose selection in preclinical models of neurological diseases. Furthermore, exploring the role of active transport mechanisms, in addition to passive diffusion, could offer deeper insights into how this compound traverses the BBB. Such studies will be instrumental in advancing the development of this compound and other PHD inhibitors for the treatment of stroke and other cerebral disorders.
References
IOX4: A Technical Guide for the Investigation of Angiogenesis and Vasculogenesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of IOX4, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain 2 (PHD2), and its application in the study of angiogenesis and vasculogenesis. This document details the mechanism of action of this compound, provides quantitative data on its activity, and outlines detailed experimental protocols for its use in key in vitro and in vivo angiogenesis and vasculogenesis assays.
Introduction to this compound
This compound is a small molecule inhibitor that has emerged as a valuable tool for researchers studying the physiological and pathological processes regulated by the hypoxia-inducible factor (HIF) signaling pathway.[1][2][3] By selectively inhibiting PHD2, this compound prevents the degradation of the HIF-1α subunit, leading to its accumulation and the subsequent activation of HIF-1 target genes.[1][2] Many of these target genes, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and angiopoietins, are critical regulators of angiogenesis and vasculogenesis. This makes this compound a powerful instrument for dissecting the molecular mechanisms of new blood vessel formation and for exploring potential therapeutic strategies for diseases characterized by aberrant vascularization.
Mechanism of Action
Under normoxic conditions, PHD enzymes hydroxylate proline residues on HIF-α subunits, marking them for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound acts as a competitive inhibitor of 2-oxoglutarate, a key cofactor for PHD enzymes. By binding to the active site of PHD2, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even in the presence of normal oxygen levels. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, initiating their transcription.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity based on published literature.
Table 1: In Vitro Inhibitory and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ for PHD2 | 1.6 nM | Cell-free hydroxylation assay | |
| EC₅₀ for HIF-1α Induction | 11.7 µM | MCF-7 cells | |
| 11.1 µM | Hep3B cells | ||
| 5.6 µM | U2OS cells |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Mouse | 35 mg/kg | Intraperitoneal | Induction of HIF-1α in various tissues |
Experimental Protocols
This section provides detailed methodologies for key experiments to study angiogenesis and vasculogenesis using this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
References
IOX4 as a Chemical Probe for Hypoxia Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IOX4, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase 2 (PHD2), and its application as a chemical probe in hypoxia research. This document details this compound's mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in cellular and in vivo studies.
Introduction to this compound and the Hypoxia Signaling Pathway
Hypoxia, a state of reduced oxygen availability, is a critical factor in normal physiology and in the pathophysiology of various diseases, including cancer, ischemia, and inflammation. The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α, a reaction catalyzed by a family of 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases known as HIF prolyl-hydroxylases (PHDs), with PHD2 being the primary oxygen sensor in most cells.[3][4][5] Hydroxylated HIF-α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.
Under hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus and dimerizes with the constitutively expressed HIF-β subunit. The HIF-α/β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.
This compound is a potent and selective, cell-permeable inhibitor of PHD2. By competitively binding to the 2-oxoglutarate binding site of PHD2, this compound effectively blocks the hydroxylation of HIF-α, thereby mimicking a hypoxic state and leading to the stabilization and activation of HIF signaling even under normoxic conditions. Its selectivity for PHD2 over other 2OG-dependent dioxygenases makes it a valuable tool for dissecting the specific roles of the HIF pathway in various biological processes.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| PHD2 | Cell-free hydroxylation assay | 1.6 |
Table 2: Cellular Activity of this compound - HIF-1α Induction
| Cell Line | Assay Type | EC50 (µM) | Incubation Time | Reference |
| MCF-7 | HIF-1α immunoassay | 114 | 5 hours | |
| Hep3B | HIF-1α immunoassay | 86 | 5 hours | |
| U2OS | HIF-1α immunoassay | 49.5 | 5 hours | |
| MCF-7 | HIF-1α immunoassay | 11.7 | Not Specified | |
| Hep3B | HIF-1α immunoassay | 11.1 | Not Specified | |
| U2OS | HIF-1α immunoassay | 5.6 | Not Specified |
Table 3: In Vivo Activity of this compound in Mice
| Tissue | Dose (mg/kg) | Treatment Duration | Observed Effect | Reference |
| Brain | 35 | 1 hour | Marked induction of HIF-1α and HIF-2α | |
| Liver | 35 | 1 hour | Induction of HIF-1α and HIF-2α | |
| Kidney | 35 | 1 hour | Induction of HIF-1α and HIF-2α | |
| Heart | 35 | 1 hour | Induction of HIF-1α and HIF-2α |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
HIF-1α Signaling Pathway Under Normoxia and Hypoxia/IOX4 Treatment
Caption: HIF-1α signaling under normoxia versus hypoxia/IOX4 treatment.
Experimental Workflow for Investigating Hypoxia Using this compound
Caption: General workflow for studying hypoxia with the chemical probe this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on established methods and can be adapted for specific cell types and experimental questions.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., MCF-7, Hep3B, U2OS) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in sterile DMSO. Store aliquots at -20°C or -80°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). Also prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium. Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Western Blot for HIF-1α Stabilization
This protocol is adapted from standard Western blotting procedures for detecting the transient HIF-1α protein.
Materials:
-
Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels (e.g., 4-12% gradient).
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody: anti-HIF-1α (e.g., rabbit or mouse monoclonal).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, place the culture plates on ice. Wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Extraction: Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add 1/4 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody (diluted in Blocking Buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system. A loading control like β-actin or GAPDH should be probed on the same membrane to ensure equal protein loading.
In Vitro PHD2 Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on PHD2 activity.
Materials:
-
Recombinant human PHD2 enzyme.
-
HIF-1α peptide substrate (containing the proline residue to be hydroxylated, e.g., a peptide from the ODDD).
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing ascorbate and FeSO₄).
-
2-Oxoglutarate (2OG).
-
This compound.
-
Detection system (e.g., antibody-based detection of the hydroxylated peptide, or mass spectrometry).
Procedure:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing Assay Buffer, recombinant PHD2, and the HIF-1α peptide substrate.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Initiation: Initiate the reaction by adding 2-oxoglutarate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Detection: Quantify the amount of hydroxylated peptide product using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression
This protocol allows for the quantification of changes in the expression of HIF target genes following this compound treatment.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan qPCR master mix.
-
Primers for target genes (e.g., VEGFA, EPO, GLUT1, LDHA) and a housekeeping gene (e.g., GAPDH, ACTB).
Table 4: Example Human Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| VEGFA | CATCTTCAAGCCATCCTGTGTG | CCGCATAATCTGCATGGTGAT | |
| GLUT1 (SLC2A1) | GGCCAAGAGTGTGCTAAAGAA | ACAGCGTTGATGCCAGACAG | |
| EPO | TGTCCAGACACCAAAGTT | TCCCAGAGAGGCAGAAAT | General Primer Design |
| LDHA | ATGGCAACTCTAAAGGATCAGC | CCAACCCCAACAACTGTAATCT | |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | General Primer Design |
Procedure:
-
RNA Extraction: Following this compound treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reactions in a 96- or 384-well plate. Each reaction should contain qPCR master mix, forward and reverse primers for the gene of interest, and diluted cDNA. Include no-template controls for each primer set.
-
qPCR Run: Perform the qPCR in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
This compound is a powerful and selective chemical probe for the investigation of the hypoxia signaling pathway. Its ability to stabilize HIF-α by inhibiting PHD2 allows researchers to dissect the downstream consequences of HIF activation in a controlled and dose-dependent manner, independent of oxygen levels. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of the multifaceted roles of hypoxia in health and disease, and to explore the therapeutic potential of targeting the HIF pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF and GLUT1 are highly heritable, inversely correlated and affected by dietary fat intake: Consequences for cognitive function in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stabilization of HIF-2α by IOX4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IOX4, a potent small molecule inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase 2 (PHD2). Its primary focus is the mechanism by which this compound leads to the stabilization of HIF-2α, a critical transcription factor in cellular response to oxygen availability. This document details the underlying signaling pathways, quantitative efficacy data, and key experimental protocols for studying its effects.
Core Mechanism of Action: PHD2 Inhibition
Under normal oxygen conditions (normoxia), the alpha subunits of HIF transcription factors, including HIF-1α and HIF-2α, are constitutively synthesized and rapidly degraded. This degradation is initiated by a family of 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases known as HIF prolyl hydroxylases (PHD1, PHD2, and PHD3).[1][2] These enzymes hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α.[1][3] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, bind, and polyubiquitinate HIF-α, targeting it for proteasomal degradation.[1]
This compound is a potent and highly selective inhibitor of PHD2. It functions as a competitive inhibitor with respect to the 2-oxoglutarate (2OG) co-substrate. By binding to the active site of PHD2, this compound prevents the prolyl hydroxylation of HIF-1α and HIF-2α. In the absence of this hydroxylation, the VHL complex cannot bind to HIF-α subunits. Consequently, HIF-2α is not targeted for degradation, leading to its stabilization, accumulation, and translocation to the nucleus. There, it dimerizes with the stable HIF-β subunit (ARNT), binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and activates their transcription.
Quantitative Data on this compound Efficacy
The potency of this compound has been characterized in both biochemical assays and cellular models. It is a nanomolar inhibitor of PHD2 and effectively induces HIF-α stabilization in the micromolar range in various cell lines and in vivo.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
|---|---|---|---|
| IC₅₀ | Recombinant Human PHD2 (cell-free assay) | 1.6 nM | |
| EC₅₀ (HIF-1α Induction) | MCF-7 Cells | 11.7 µM (this compound) / 114 µM (IOX2) | |
| EC₅₀ (HIF-1α Induction) | Hep3B Cells | 11.1 µM (this compound) / 86 µM (IOX2) | |
| EC₅₀ (HIF-1α Induction) | U2OS Cells | 5.6 µM (this compound) / 49.5 µM (IOX2) |
| Selectivity | Other 2OG-dependent dioxygenases (JMJD, FTO, etc.) | >1,000-fold selective for PHD2 | |
Table 2: In Vivo Efficacy of this compound in Mice (1-hour treatment)
| Tissue | This compound Dose (mg/kg) | Observed Effect | Reference |
|---|---|---|---|
| Liver | 35 | Induction of HIF-1α and HIF-2α | |
| Brain | 35 | Marked induction of HIF-1α and HIF-2α | |
| Kidney | 35 | Induction of HIF-1α and HIF-2α | |
| Heart | 35 | Induction of HIF-1α and HIF-2α |
| Liver & Brain | 17.5 to 70 | Dose-dependent induction of HIF-1α and HIF-2α | |
Note: this compound demonstrates superior potency and blood-brain barrier penetration compared to earlier-generation PHD inhibitors like IOX2 and DMOG.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to characterize this compound.
-
Principle: This homogenous assay measures the hydroxylation of a biotinylated HIF-1α CODD peptide by recombinant PHD2. The hydroxylated peptide is recognized by a specific antibody, bringing donor and acceptor beads into proximity to generate a luminescent signal. Inhibition by this compound reduces the signal.
-
Key Reagents: Recombinant human PHD2, biotinylated HIF-1α CODD peptide, L-ascorbic acid, Fe(II), 2-oxoglutarate, anti-hydroxyproline antibody, AlphaScreen donor and acceptor beads, this compound compound series.
-
Procedure:
-
Pre-incubate PHD2 enzyme with varying concentrations of this compound in assay buffer for 15 minutes.
-
Initiate the reaction by adding a substrate mixture containing the HIF-1α peptide, 2OG, Fe(II), and ascorbate.
-
Allow the hydroxylation reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and add the detection mixture containing the specific antibody and AlphaScreen beads.
-
Incubate in the dark to allow for bead-antibody-peptide complex formation.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC₅₀ values using a normalized dose-response nonlinear regression fit.
-
-
Principle: This protocol assesses the ability of this compound to increase intracellular levels of HIF-2α in cultured cells by preventing its degradation. The stabilized protein is detected by Western blot.
-
Key Reagents: Human cell line (e.g., Hep3B, which expresses HIF-2α), cell culture medium, this compound, DMSO (vehicle control), lysis buffer (e.g., RIPA), protease inhibitors, primary antibody against HIF-2α, primary antibody against a loading control (e.g., β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Cell Culture & Treatment: Plate cells and allow them to adhere. Treat cells with a dose range of this compound (e.g., 1 µM to 100 µM) or DMSO for a specified time (e.g., 5-6 hours).
-
Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE & Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with the primary anti-HIF-2α antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with the loading control antibody to ensure equal protein loading. Quantify band intensity to determine the dose-dependent effect of this compound on HIF-2α levels.
-
Selectivity Profile of this compound
A critical attribute of a chemical probe or therapeutic agent is its selectivity. This compound demonstrates high selectivity for the PHD enzyme family over other human 2OG-dependent dioxygenases, including Factor Inhibiting HIF (FIH) and Jumonji C (JmjC)-domain containing histone demethylases. This is important because off-target inhibition could lead to unintended biological consequences. For instance, FIH inhibition would affect HIF transactivation activity, a separate regulatory mechanism from stabilization. Cellular assays confirm that this compound potently inhibits prolyl-hydroxylation without significantly affecting asparaginyl-hydroxylation (catalyzed by FIH) at concentrations that maximally stabilize HIF-α.
Conclusion
This compound is a valuable chemical tool for studying the physiological and pathological roles of HIF stabilization. Through potent and selective inhibition of PHD2, it effectively blocks the primary degradation pathway for both HIF-1α and HIF-2α. This leads to their robust, dose-dependent accumulation in cells and in vivo, including in the brain. The detailed data and protocols provided in this guide serve as a resource for researchers investigating the therapeutic potential of HIF pathway modulation in diseases such as anemia, ischemia, and cerebral disorders.
References
- 1. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: IOX4 Stock Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and use of IOX4 stock solutions with Dimethyl Sulfoxide (DMSO). This compound is a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 2 (PHD2), a key enzyme in the cellular oxygen sensing pathway.[1][2][3][4][5] By inhibiting PHD2, this compound stabilizes HIF-α, leading to the activation of downstream genes involved in erythropoiesis, angiogenesis, and metabolism. This document outlines the chemical properties of this compound, detailed protocols for stock solution preparation, storage recommendations, and a summary of its mechanism of action with a corresponding signaling pathway diagram.
Chemical and Physical Properties of this compound
This compound is a triazole-based compound that acts as a competitive inhibitor of 2-oxoglutarate (2OG) at the active site of PHD2. Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₆O₃ | |
| Molecular Weight | 328.33 g/mol | |
| CAS Number | 1154097-71-8 | |
| Appearance | Crystalline solid / Pale yellow solid | |
| Purity | ≥98% (typical) | |
| IC₅₀ for PHD2 | 1.6 nM |
This compound Solubility and Stock Solution Preparation
Proper preparation of the this compound stock solution is critical for experimental accuracy and reproducibility. DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.
Solubility Data
The solubility of this compound in various solvents is presented below. For most in vitro applications, DMSO is the solvent of choice.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 20 mg/mL to 83.33 mg/mL (≥ 60.91 mM to 253.80 mM) | Sonication or gentle heating may be required to fully dissolve the compound. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility. | |
| Dimethylformamide (DMF) | 25 mg/mL | ||
| Ethanol | ≤ 1 mg/mL |
Protocol for this compound Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially if the stock solution will be used in cell culture.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.28 mg of this compound (Molecular Weight = 328.33 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For 3.28 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots as recommended in the storage section below.
-
Stock Solution Dilution Calculator
To assist in preparing various concentrations, the following table provides the required mass of this compound for different volumes and concentrations of a DMSO stock solution.
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.328 mg | 1.64 mg | 3.28 mg |
| 5 mM | 1.64 mg | 8.21 mg | 16.42 mg |
| 10 mM | 3.28 mg | 16.42 mg | 32.83 mg |
| 20 mM | 6.57 mg | 32.83 mg | 65.67 mg |
| 50 mM | 16.42 mg | 82.08 mg | 164.17 mg |
Storage and Stability
Proper storage of both the powdered compound and the stock solution is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| In DMSO | -80°C | Up to 1 year | |
| -20°C | Up to 6 months |
Note: It is not recommended to store the DMSO stock solution at room temperature for extended periods. Avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the family of HIF prolyl-hydroxylases (PHDs), with a high selectivity for PHD2. Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation.
By inhibiting PHD2, this compound prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of proteins involved in the cellular response to hypoxia.
Caption: Mechanism of this compound action on the HIF-1α signaling pathway.
Experimental Workflow: From Stock to Working Solution
The following diagram illustrates a typical workflow for preparing a working solution of this compound from a DMSO stock for use in cell culture experiments. It is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Caption: Experimental workflow for preparing this compound working solutions.
Application in Cell-Based Assays
When using this compound in cell-based assays, it is important to determine the optimal concentration and incubation time for the specific cell line and experimental endpoint. As a starting point, concentrations ranging from 1 µM to 100 µM for 4 to 24 hours are often reported to induce HIF-1α stabilization in various cell lines. A vehicle control (DMSO equivalent to the highest this compound concentration) should always be included in the experimental design.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and DMSO.
-
DMSO can facilitate the absorption of chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1154097-71-8 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for IOX4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IOX4 is a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase 2 (PHD2).[1][2][3] Its ability to prevent the degradation of HIF-1α makes it a valuable tool for studying the cellular response to hypoxia and for developing therapeutics that target this pathway. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including determining its optimal working concentration and assessing its biological activity.
Mechanism of Action
Under normoxic conditions, PHD enzymes hydroxylate proline residues on the HIF-1α subunit. This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation.[4][5] this compound acts as a competitive inhibitor of PHD2 with respect to its co-substrate 2-oxoglutarate, with an IC50 of 1.6 nM. By inhibiting PHD2, this compound prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and subsequent translocation to the nucleus. In the nucleus, HIF-1α dimerizes with HIF-1β and binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), glucose metabolism, and cell survival.
Figure 1: Signaling pathway of this compound action.
Quantitative Data Summary
The working concentration of this compound can vary depending on the cell line and the desired biological endpoint. Below is a summary of reported concentrations for HIF-1α induction.
| Cell Line | EC50 for HIF-1α Induction (µM) | Notes |
| U2OS | 5.6 | Treatment for 5 hours. |
| Hep3B | 11.1 | Treatment for 5 hours. |
| MCF-7 | 11.7 | Treatment for 5 hours. |
| HeLa | Activity observed at ≥ 1 | Dose-dependent upregulation of HIF-1α. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Working Concentration
This protocol outlines a general workflow for determining the optimal concentration of this compound for a specific cell line. It involves a cytotoxicity assay to establish a non-toxic concentration range and a functional assay to measure HIF-1α stabilization.
Figure 2: Workflow for determining optimal this compound concentration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well and 6-well cell culture plates
-
MTT reagent (or other cytotoxicity assay kit)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Bradford assay reagent or equivalent
Procedure:
-
Cell Seeding:
-
For cytotoxicity assay: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
For functional assay: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment time. For initial HIF-1α stabilization, a 5-hour incubation is a good starting point. For cytotoxicity, a longer incubation (e.g., 24-72 hours) may be necessary.
-
-
Cytotoxicity Assay (MTT Assay Example):
-
Add MTT reagent to each well of the 96-well plate and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Functional Assay (Western Blot for HIF-1α):
-
Wash the cells in the 6-well plate with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against HIF-1α.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
From the cytotoxicity data, determine the concentration range of this compound that does not significantly reduce cell viability.
-
From the Western blot data, identify the concentration of this compound that gives a robust induction of HIF-1α.
-
The optimal working concentration will be the one that provides a strong biological response with minimal cytotoxicity.
-
Protocol 2: Assessment of Downstream Gene Expression (VEGF)
This protocol describes how to measure the effect of this compound on the expression of a known HIF-1α target gene, VEGF, using quantitative real-time PCR (qPCR).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (at the predetermined optimal working concentration)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for VEGF and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the optimal working concentration of this compound or vehicle control for a suitable time to allow for gene transcription (e.g., 8-24 hours).
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them according to the RNA extraction kit protocol.
-
Extract total RNA and assess its purity and concentration.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of VEGF mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Compare the VEGF expression in this compound-treated cells to the vehicle-treated control.
-
Troubleshooting
-
No HIF-1α induction: Ensure the this compound stock solution is fresh and has been stored properly. Verify the cell line is responsive to PHD inhibition. Check the antibody performance.
-
High cytotoxicity: Reduce the concentration of this compound or the incubation time. Ensure the DMSO concentration in the final culture medium is not toxic (typically <0.5%).
-
Variability in results: Maintain consistent cell seeding densities and confluency at the time of treatment. Ensure accurate pipetting and serial dilutions.
Conclusion
This compound is a powerful tool for studying hypoxia-inducible pathways. The protocols provided here offer a framework for researchers to effectively utilize this compound in their cell culture experiments. By carefully determining the optimal working concentration and assessing its effects on downstream targets, researchers can gain valuable insights into the biological roles of HIF-1α.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Understanding the Oxygen-Sensing Pathway and Its Therapeutic Implications in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of hypoxia and vascular endothelial growth factors in lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
IOX4 Treatment Protocol for HeLa Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the treatment of HeLa cells with IOX4, a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs). This compound treatment leads to the stabilization and accumulation of HIF-1α, a key transcription factor in the cellular response to hypoxia. These protocols are intended for researchers in cancer biology, drug discovery, and cell signaling to investigate the effects of HIF-1α stabilization in a well-established human cervical cancer cell line.
Introduction
Hypoxia is a common feature of the tumor microenvironment and is associated with cancer progression, metastasis, and resistance to therapy. The cellular response to low oxygen is primarily mediated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. The stability of the HIF-1α subunit is tightly regulated by a class of 2-oxoglutarate-dependent dioxygenases known as HIF prolyl-hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for proteasomal degradation.
This compound is a small molecule inhibitor of PHDs. By inhibiting these enzymes, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions. This allows for the study of the downstream effects of HIF-1α signaling in a controlled laboratory setting. HeLa cells are a widely used model system in cancer research and are responsive to this compound treatment, showing a dose-dependent increase in HIF-1α levels.
Data Presentation
| Parameter | Cell Line | Value | Notes |
| In vitro PHD2 Inhibition (IC50) | - | 1.6 nM [1] | This compound is a highly potent inhibitor of the primary HIF prolyl-hydroxylase, PHD2.[1] |
| HIF-1α Induction (EC50) | MCF-7 | 11.7 µM | The half-maximal effective concentration for HIF-1α protein induction after 5 hours of treatment.[1] |
| Hep3B | 11.1 µM | The half-maximal effective concentration for HIF-1α protein induction after 5 hours of treatment.[1] | |
| U2OS | 5.6 µM | The half-maximal effective concentration for HIF-1α protein induction after 5 hours of treatment.[1] |
Experimental Protocols
General Cell Culture of HeLa Cells
-
Cell Line: HeLa (human cervical adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
This compound Treatment Protocol
-
Cell Seeding: Seed HeLa cells in the desired culture vessel (e.g., 6-well plate, 96-well plate) at a density that will allow for logarithmic growth during the treatment period. A typical seeding density for a 6-well plate is 2-3 x 10^5 cells per well.
-
Cell Adhesion: Allow cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 50 µM to determine the optimal concentration for the desired effect.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired period. For HIF-1α stabilization, an incubation time of 4-8 hours is typically sufficient. For longer-term assays such as cell viability, incubation times of 24, 48, or 72 hours may be necessary.
Western Blot for HIF-1α Detection
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells directly on the plate with RIPA buffer (Radioimmunoprecipitation assay buffer) or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or Bradford assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for this compound treatment of HeLa cells.
Caption: Mechanism of action of this compound.
Caption: HIF-1α signaling pathway and the point of this compound intervention.
References
Application Notes and Protocols for IOX4 Angiogenesis Assays using HUVEC Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The hypoxia-inducible factor (HIF) pathway is a central regulator of angiogenesis, primarily through the transcriptional activation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][2] Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is targeted for proteasomal degradation by prolyl hydroxylase domain (PHD) enzymes.[3] IOX4 is a potent and selective inhibitor of PHD2, the primary oxygen sensor responsible for HIF-1α degradation.[4] By inhibiting PHD2, this compound stabilizes HIF-1α, leading to its accumulation and the subsequent upregulation of target genes that drive angiogenesis.[2]
These application notes provide detailed protocols for utilizing this compound to study its pro-angiogenic effects on Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model for angiogenesis research. The following sections detail the mechanism of action of this compound, protocols for key angiogenesis assays, and representative quantitative data.
Mechanism of Action: this compound-Mediated Angiogenesis
This compound promotes angiogenesis by intervening in the HIF-1α signaling cascade. In the presence of oxygen, PHD2 hydroxylates proline residues on HIF-1α, which is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and degradation. This compound selectively inhibits the enzymatic activity of PHD2, preventing HIF-1α hydroxylation. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. A key target gene is VEGF, which encodes a potent signaling protein that stimulates endothelial cell proliferation, migration, and tube formation, all critical steps in the angiogenic process.
Caption: this compound inhibits PHD2, leading to HIF-1α stabilization and subsequent VEGF-driven angiogenesis.
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays using HUVECs are provided below. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for each assay, with concentrations typically ranging from 1 µM to 50 µM.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
HUVECs (passage 2-6)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel® (growth factor reduced)
-
This compound stock solution (in DMSO)
-
96-well culture plates
-
Calcein AM (for fluorescent visualization, optional)
Protocol:
-
Thaw BME on ice overnight at 4°C.
-
Pre-chill a 96-well plate at -20°C for 10-15 minutes.
-
Aliquot 50 µL of cold BME into each well of the pre-chilled plate. Ensure even distribution and avoid bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs (70-90% confluent) using trypsin and resuspend in EGM-2.
-
Prepare HUVEC suspensions containing different concentrations of this compound or vehicle control (DMSO). A typical cell density is 1-1.5 x 10^4 cells per well.
-
Gently add 100 µL of the HUVEC suspension onto the solidified BME in each well.
-
Incubate at 37°C, 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube networks using an inverted microscope.
-
For quantitative analysis, measure parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Caption: Workflow for the HUVEC tube formation assay.
HUVEC Proliferation Assay
This assay measures the effect of this compound on the proliferation of HUVECs.
Materials:
-
HUVECs (passage 2-6)
-
EGM-2
-
96-well culture plates
-
This compound stock solution (in DMSO)
-
Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)
Protocol:
-
Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2.
-
Allow cells to adhere overnight at 37°C, 5% CO2.
-
Replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control.
-
Incubate for 24-72 hours at 37°C, 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/XTT).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Caption: Workflow for the HUVEC proliferation assay.
HUVEC Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the directional migration of HUVECs.
Materials:
-
HUVECs (passage 2-6)
-
EGM-2
-
24-well or 12-well culture plates
-
This compound stock solution (in DMSO)
-
Sterile 200 µL pipette tip or cell scraper
Protocol:
-
Seed HUVECs in a 24-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate at 37°C, 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Quantify the migration by measuring the change in the width of the scratch over time or the percentage of wound closure using image analysis software.
Caption: Workflow for the HUVEC wound healing (scratch) assay.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of HIF-1α stabilization on HUVEC angiogenesis. While these studies did not specifically use this compound, the data provides an expected trend for the pro-angiogenic effects of PHD inhibition.
Table 1: Effect of HIF-1α Stabilization on HUVEC Tube Formation
| Parameter | Control | HIF-1α Stabilized | Fold Change |
| Total Tube Length (µm) | 4500 ± 350 | 7800 ± 500 | 1.73 |
| Number of Nodes | 60 ± 8 | 110 ± 12 | 1.83 |
| Number of Meshes | 45 ± 6 | 95 ± 10 | 2.11 |
Data are presented as mean ± SD. Data is representative based on published literature where HIF-1α was stabilized in HUVECs.
Table 2: Effect of HIF-1α Stabilization on HUVEC Proliferation
| Time Point | Control (Absorbance) | HIF-1α Stabilized (Absorbance) | % Increase in Proliferation |
| 24h | 0.45 ± 0.04 | 0.62 ± 0.05 | 37.8% |
| 48h | 0.78 ± 0.06 | 1.15 ± 0.08 | 47.4% |
| 72h | 1.12 ± 0.09 | 1.75 ± 0.12 | 56.3% |
Data are presented as mean ± SD. Data is representative based on published literature.
Table 3: Effect of HIF-1α Stabilization on HUVEC Migration
| Time Point | Control (% Wound Closure) | HIF-1α Stabilized (% Wound Closure) | Fold Increase in Migration |
| 12h | 35 ± 5% | 60 ± 7% | 1.71 |
| 24h | 70 ± 8% | 95 ± 5% | 1.36 |
Data are presented as mean ± SD. Data is representative based on published literature.
Conclusion
This compound, as a potent PHD2 inhibitor, serves as a valuable tool for studying the role of the HIF-1α pathway in angiogenesis. The provided protocols for HUVEC tube formation, proliferation, and migration assays offer a robust framework for investigating the pro-angiogenic effects of this compound. The expected outcomes, based on the known mechanism of HIF-1α stabilization, include a significant increase in all measured parameters of angiogenesis. These assays are essential for the pre-clinical evaluation of this compound and other PHD inhibitors in the context of therapeutic angiogenesis for ischemia and wound healing.
References
- 1. researchgate.net [researchgate.net]
- 2. HIF-1α Stabilization Enhances Angio-/Vasculogenic Properties of SHED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Hypoxia-responsive factor PHD2 and angiogenic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]
Application Notes and Protocols: IOX4 Treatment for Maximal HIF-1α Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a critical transcription factor in cellular adaptation to low oxygen environments (hypoxia). Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded through a process mediated by prolyl hydroxylase domain (PHD) enzymes.[1][2] Small molecule inhibitors of PHD enzymes, such as IOX4, can prevent this degradation, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen.[3][4] This has significant therapeutic implications for conditions such as anemia and ischemia.[5] Understanding the kinetics of HIF-1α induction by these inhibitors is crucial for designing effective experimental and therapeutic strategies.
These application notes provide a detailed time-course analysis of HIF-1α induction following treatment with this compound, a potent and selective PHD2 inhibitor. Included are comprehensive protocols for cell treatment and subsequent analysis of HIF-1α levels by Western blot.
Mechanism of Action: this compound-Mediated HIF-1α Stabilization
Under normoxic conditions, PHD enzymes utilize oxygen and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. This compound acts as a competitive inhibitor of PHD2 with respect to 2-oxoglutarate, preventing the initial hydroxylation step. This inhibition leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.
Data Presentation: Time Course of HIF-1α Induction by this compound
The following table summarizes the time-dependent effects of this compound on the stabilization of HIF-1α and HIF-2α in Hep3b cells, as determined by immunoblotting. Data is qualitatively assessed from published research.
| Treatment Time (hours) | This compound (2.5 µM) HIF-1α Level | This compound (10 µM) HIF-1α Level | This compound (2.5 µM) HIF-2α Level | This compound (10 µM) HIF-2α Level |
| 1 | Moderate Induction | Strong Induction | Weak Induction | Moderate Induction |
| 3 | Strong Induction | Strong Induction | Moderate Induction | Strong Induction |
| 6 | Strong Induction | Very Strong Induction | Strong Induction | Very Strong Induction |
| 10 | Sustained Strong Induction | Sustained Very Strong Induction | Sustained Strong Induction | Sustained Very Strong Induction |
| 24 | Decreased Induction | Sustained Strong Induction | Decreased Induction | Sustained Strong Induction |
| 48 | Low Induction | Moderate Induction | Low Induction | Moderate Induction |
| 72 | Minimal Induction | Low Induction | Minimal Induction | Low Induction |
Note: This table is a qualitative summary based on visual inspection of immunoblot data from Yeh et al., 2017. "Induction Level" is relative to untreated controls.
Experimental Protocols
This section provides a detailed methodology for investigating the time course of this compound-mediated HIF-1α induction in cultured cells.
Experimental Workflow Overview
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS, Hep3b) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency in standard culture medium.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 20-100 mM in DMSO). Immediately before use, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 2.5 µM and 10 µM).
-
Treatment: Aspirate the old medium from the cells and replace it with the this compound-containing medium. For a time-course experiment, treat separate plates/wells for different durations (e.g., 1, 3, 6, 10, 24, 48, and 72 hours). Include a vehicle control (DMSO-treated) for each time point.
II. Cell Lysis and Protein Extraction
Critical Note: HIF-1α is highly unstable and rapidly degraded upon exposure to normoxic conditions during cell lysis. Work quickly and keep all reagents and samples on ice.
-
Lysis Buffer Preparation: Prepare a lysis buffer such as RIPA buffer or Laemmli sample buffer. For optimal HIF-1α preservation, it is recommended to lyse cells directly in 1x Laemmli sample buffer containing a reducing agent like DTT or β-mercaptoethanol.
-
Lysis:
-
At the end of each treatment period, aspirate the medium and quickly wash the cells once with ice-cold PBS.
-
Immediately add the lysis buffer to the plate (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells using a cell scraper and collect the viscous lysate into a microcentrifuge tube.
-
-
Sample Processing:
-
Sonicate the lysate briefly to shear genomic DNA and reduce viscosity.
-
Boil the samples at 95-100°C for 5-10 minutes to denature proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube. These are the protein samples for analysis.
-
Note: If not using Laemmli buffer for direct lysis, a protein quantification assay (e.g., BCA) should be performed before adding sample buffer.
-
III. Western Blot Analysis
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a 7.5% polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency by Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., rabbit monoclonal anti-HIF-1 alpha antibody) diluted in blocking buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (as in step 6) to remove unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and image the resulting signal using a digital imager or X-ray film.
-
Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein such as β-actin or α-tubulin.
Conclusion
The provided data and protocols offer a comprehensive guide for researchers studying the effects of the PHD inhibitor this compound on HIF-1α stabilization. Maximal induction of HIF-1α with this compound in Hep3b cells is observed between 3 and 10 hours of treatment, with higher concentrations leading to a more robust and sustained response. Following the detailed experimental protocols will ensure reliable and reproducible results for investigating the time-dependent activity of this compound and other PHD inhibitors.
References
- 1. Frontiers | Non-Canonical Mechanisms Regulating Hypoxia-Inducible Factor 1 Alpha in Cancer [frontiersin.org]
- 2. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl-4-Hydroxylases Inhibitor Stabilizes HIF-1α and Increases Mitophagy to Reduce Cell Death After Experimental Retinal Detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IOX4 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IOX4, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 2 (PHD2), in gene expression analysis studies. The protocols detailed below are intended to assist researchers in designing and executing experiments to investigate the effects of this compound on cellular signaling and gene regulation.
Introduction
This compound is a small molecule inhibitor that targets PHD2, a key enzyme in the oxygen-sensing pathway.[1] By inhibiting PHD2, this compound prevents the prolyl hydroxylation of HIF-1α, leading to its stabilization and accumulation, even under normoxic conditions.[1] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoters of target genes. This activation of the HIF-1 signaling pathway results in the transcriptional upregulation of a wide array of genes involved in crucial cellular processes such as angiogenesis, glucose metabolism, and cell survival.[2]
Understanding the impact of this compound on gene expression is vital for elucidating its therapeutic potential in various diseases, including anemia, ischemic conditions, and cancer. These notes provide detailed protocols for cell culture and this compound treatment, RNA extraction, and subsequent gene expression analysis via quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq).
Data Presentation
The following tables summarize the quantitative effects of this compound and related PHD inhibitors on the expression of key HIF-1α target genes. This data has been compiled from various studies to provide a reference for expected outcomes.
Table 1: Dose-Dependent Induction of HIF-1α Target Gene Expression by PHD Inhibitors
| Gene | Cell Line | Compound | Concentration (µM) | Fold Change (mRNA) | Reference |
| VEGFA | MCF-7 | IOX2 | 250 | ~4 | [3] |
| ADM | Mouse Brain | This compound | 10 mg/kg | Significant Induction | [1] |
| EPO | Mouse Brain | This compound | 10 mg/kg | Significant Induction | |
| GLUT1 | HEK-293 | TNFα (induces HIF-1α) | 10 ng/mL | ~2.5 | |
| CA9 | HeLa | IOX2 | 250 | ~15 | |
| ANKRD37 | HeLa | IOX2 | 250 | ~8 | |
| SOX9 | MCF-7 | Hypoxia (0.5% O2) | N/A | ~3 |
Table 2: Time-Course of HIF-1α Target Gene Expression Following PHD Inhibition
| Gene | Cell Line | Treatment | Time (hours) | Fold Change (mRNA) | Reference |
| HIF-1α | Rat Retina | Hypoxia (6-7% O2) | 0.5 | ~7 (protein) | |
| HIF-1α | Rat Retina | Hypoxia (6-7% O2) | 3 | ~14 (protein) | |
| ANKRD37 | HeLa | Hypoxia (1% O2) | 8 | ~10 | |
| VEGFA | HeLa | Hypoxia (1% O2) | 12 | ~6 | |
| GLUT3 | HEK-293 | TNFα (10 ng/mL) | 24 | ~3 |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Mammalian cell line of interest (e.g., MCF-7, HeLa, U2OS, Hep3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (MedChemExpress, HY-15635)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture plates (e.g., 6-well or 12-well plates)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
One day prior to treatment, seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest. Recommended seeding densities for a 6-well plate are:
-
HeLa: 2.5 x 10^5 cells/well
-
MCF-7: 3 x 10^5 cells/well
-
U2OS: 2 x 10^5 cells/well
-
Hep3B: 4 x 10^5 cells/well
-
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed complete culture medium to the desired final concentrations. A typical dose-response range for this compound is 1 µM to 50 µM.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period. For time-course experiments, typical time points range from 4 to 24 hours.
-
RNA Extraction
Materials:
-
TRIzol™ Reagent (Thermo Fisher Scientific, 15596026) or equivalent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes, RNase-free
-
Centrifuge
Protocol:
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Add 1 mL of TRIzol™ Reagent directly to each well of a 6-well plate.
-
Pipette the cell lysate up and down several times to homogenize.
-
Incubate at room temperature for 5 minutes.
-
-
Phase Separation:
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to dissolve the RNA.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on a 1% agarose gel or using an Agilent Bioanalyzer.
-
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Reverse transcriptase kit (e.g., SuperScript™ IV VILO™ Master Mix, Thermo Fisher Scientific, 11756050)
-
SYBR Green qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix, Thermo Fisher Scientific, A25742)
-
qRT-PCR instrument
-
RNase-free water
-
Forward and reverse primers for target and reference genes (see Table 3)
Protocol:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA according to the manufacturer's instructions for your chosen reverse transcriptase kit.
-
-
qRT-PCR Reaction Setup:
-
Prepare the qRT-PCR reaction mix in a total volume of 20 µL per reaction:
-
10 µL 2x SYBR Green qPCR master mix
-
1 µL cDNA (diluted 1:10)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
7 µL RNase-free water
-
-
Run the reactions in triplicate for each sample and gene.
-
-
qRT-PCR Cycling Conditions (example):
-
Initial denaturation: 95°C for 2 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to a stable reference gene (e.g., ACTB, GAPDH).
-
Table 3: Human qRT-PCR Primer Sequences for HIF-1α Target Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| HIF1A | AGG AAG GAC TGG AGG TCC TGA | TGG GCA GCG GTC AAG GTT | |
| VEGFA | AGG GCA GAA TCA TCA CGA AGT | AGG GTC TCG ATT GGA TGG CA | |
| GLUT1 | GAT TGG CTC CTT CTC TGT GG | TCA AAG GAC TTG CCC AGT TT | |
| CA9 | GAC AAA CCT GTG AGA CTT TGG CTC C | AGT GAC AGC AGC AGT TGC ACA GTG | |
| ANKRD37 | GTC GCC TGT CCA CTT AGC C | GCT GTT TGC CCG TTC TTA TTA CA | |
| ACTB | GTG GGA GTG GGT GGA GGC | TCA ACT GGT CTC AAG TCA GTG |
RNA Sequencing (RNA-seq)
Protocol:
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8).
-
Prepare RNA-seq libraries using a commercially available kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina) according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and vehicle control groups.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify enriched biological processes and pathways.
-
Mandatory Visualization
Caption: this compound inhibits PHD2, preventing HIF-1α degradation and promoting target gene transcription.
Caption: Workflow for analyzing gene expression changes in response to this compound treatment.
Caption: Logical relationships between experimental components in this compound gene expression studies.
References
- 1. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing IOX4 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of IOX4, a potent prolyl hydroxylase domain (PHD) inhibitor. The focus of this guide is to help users achieve the desired biological effect of HIF-1α stabilization while minimizing or avoiding cytotoxic effects in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of HIF prolyl-hydroxylase 2 (PHD2) with an IC50 of 1.6 nM.[1] By inhibiting PHD enzymes, this compound prevents the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of various target genes involved in the cellular response to hypoxia.
Q2: At what concentration is this compound effective for inducing HIF-1α?
A2: The effective concentration (EC50) of this compound for HIF-1α induction varies depending on the cell line. For example, after a 5-hour treatment, the EC50 values for HIF-1α induction have been reported to be 5.6 µM in U2OS cells, 11.1 µM in Hep3B cells, and 11.7 µM in MCF-7 cells.[2] It is recommended to perform a dose-response experiment in your specific cell line to determine the optimal effective concentration.
Q3: Is cytotoxicity an expected outcome when using this compound?
A3: While this compound is a selective inhibitor, high concentrations can lead to reduced cell viability. Studies have shown that for several PHD inhibitors, including this compound, concentrations above 33 µM can result in decreased cell viability after 24 hours of incubation.[3] Therefore, it is crucial to carefully titrate the concentration of this compound to find a window where it is effective for HIF-1α stabilization without causing significant cytotoxicity.
Q4: What are the initial steps to determine the optimal, non-toxic concentration of this compound for my experiment?
A4: A dose-response experiment is the first critical step. We recommend testing a range of this compound concentrations, starting from below the known effective concentration for HIF-1α induction (e.g., starting from 1 µM) and extending to concentrations where cytotoxicity has been observed (e.g., up to 50-100 µM). This will allow you to determine both the EC50 for your desired biological effect and the IC50 for cytotoxicity in your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: I am observing high levels of cell death in my experiments with this compound.
-
Question: My cells are showing signs of cytotoxicity (e.g., rounding, detachment, low viability) even at concentrations where I expect to see HIF-1α stabilization. What could be the cause?
-
Answer:
-
Concentration Too High: The most likely cause is that the this compound concentration is too high for your specific cell line. Cell sensitivity to chemical compounds can vary significantly.
-
Solution: Perform a detailed dose-response curve to determine the cytotoxic IC50 value for your cell line. Start with a lower concentration range and carefully observe cell morphology and viability.
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low and consistent across all wells (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the toxicity of the solvent alone.
-
-
Incubation Time: Prolonged exposure to a compound can increase its cytotoxic effects.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal incubation time that allows for HIF-1α stabilization without leading to significant cell death.
-
-
Issue 2: My results for this compound effectiveness and cytotoxicity are inconsistent between experiments.
-
Question: I am getting variable results each time I run my experiment. Why is this happening and how can I improve reproducibility?
-
Answer:
-
Cell Culture Conditions: Inconsistencies in cell culture can lead to variable responses.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Maintain consistent cell seeding densities.
-
-
Reagent Preparation: Improper preparation or storage of this compound can affect its potency.
-
Solution: Prepare fresh working solutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the compound is fully dissolved in the solvent.
-
-
Issue 3: My MTT or other metabolic assays are giving confusing results.
-
Question: The results from my viability assay do not seem to correlate with what I observe under the microscope. What could be wrong?
-
Answer:
-
Assay Interference: Some compounds can interfere with the chemistry of metabolic assays. For example, a compound could chemically reduce the MTT reagent, leading to a false positive signal for viability. It has also been noted that metabolic-based assays may be unreliable in studies involving the hypoxia pathway.[4]
-
Solution: Include a "compound-only" control (this compound in cell-free media) to check for direct effects on the assay reagents. It is also highly recommended to use a secondary, mechanistically different cytotoxicity assay to confirm your results (e.g., LDH assay for membrane integrity or Trypan Blue for direct cell counting).
-
-
Data Presentation
Table 1: Effective Concentrations (EC50) of this compound for HIF-1α Induction
| Cell Line | Treatment Time (hours) | EC50 for HIF-1α Induction (µM) | Reference |
| U2OS | 5 | 5.6 | [2] |
| Hep3B | 5 | 11.1 | |
| MCF-7 | 5 | 11.7 |
Table 2: Observed Cytotoxic Concentrations of this compound
| Cell Line(s) | Treatment Time (hours) | Observation | Concentration (µM) | Reference |
| Not specified (general observation for PHD inhibitors) | 24 | Reduced cell viability | > 33 |
Note: It is strongly recommended that researchers determine the specific cytotoxic concentrations (e.g., IC50) for their particular cell line and experimental conditions.
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting PHD enzymes and stabilizing HIF-1α.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: A troubleshooting decision tree for unexpected cytotoxicity with this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Incubate for 24 hours (or until cells adhere and reach the desired confluency).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the wells.
-
Include vehicle-only controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL.
-
Remove the compound-containing medium and add 100 µL of the MTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells, an indicator of compromised membrane integrity.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically includes a substrate and a dye).
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for the time specified in the kit protocol (usually 10-30 minutes) at room temperature, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add the stop solution provided in the kit to each well.
-
Read the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Trypan Blue Exclusion Assay
This is a direct cell counting method to distinguish between viable and non-viable cells.
-
Cell Preparation:
-
After the desired incubation with this compound, collect the cells from each well. For adherent cells, this will involve trypsinization. Be sure to collect any floating cells from the supernatant as they may be non-viable.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.
-
-
Staining:
-
In a small tube, mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension and 20 µL of Trypan Blue).
-
-
Cell Counting:
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Using a light microscope, count the number of viable (clear) and non-viable (blue) cells in the designated squares of the hemocytometer.
-
-
Calculate Viability:
-
Percentage of Viable Cells = (Number of viable cells / Total number of cells) x 100.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: IOX4 and HIF-1α Detection
This technical support guide addresses the common issue of failing to detect Hypoxia-Inducible Factor 1-alpha (HIF-1α) induction by Western blot following treatment with IOX4. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound, and why should it induce HIF-1α?
A1: this compound is a potent and selective inhibitor of HIF prolyl-hydroxylase 2 (PHD2)[1][2]. Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit[3][4]. This hydroxylation event signals for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and rapid proteasomal degradation of HIF-1α[5]. By inhibiting PHD2, this compound prevents this hydroxylation, causing HIF-1α to stabilize, accumulate in the cell, translocate to the nucleus, and become transcriptionally active.
Q2: I don't see a band for HIF-1α after this compound treatment. Is my this compound not working?
A2: While it's possible the compound has issues, it is more likely that the experimental protocol needs optimization. HIF-1α is an notoriously difficult protein to detect via Western blot because it is constitutively synthesized and then degraded within minutes under normoxic conditions. The absence of a signal is often due to rapid sample degradation during preparation or suboptimal Western blot conditions.
Q3: What is the correct molecular weight for HIF-1α on a Western blot?
A3: The theoretical molecular weight of HIF-1α is approximately 93 kDa. However, due to extensive post-translational modifications like ubiquitination and phosphorylation, it typically runs at a higher apparent molecular weight of 110-130 kDa . Lower molecular weight bands (40-80 kDa) often represent degradation products.
Q4: What are essential positive and negative controls for this experiment?
A4:
-
Positive Controls:
-
Cells treated with a known HIF-1α stabilizer like cobalt chloride (CoCl₂) or desferrioxamine (DFO).
-
Cells cultured in a hypoxic chamber (e.g., 1% O₂).
-
Commercially available hypoxic or CoCl₂-treated cell lysates.
-
Nuclear extracts from treated cells, as active HIF-1α translocates to the nucleus.
-
-
Negative Controls:
-
Untreated or vehicle-treated (e.g., DMSO) cells cultured under normoxic conditions. HIF-1α should be undetectable or present at very low levels.
-
Cells from a VHL-deficient cell line (e.g., RCC4), where HIF-1α is constitutively stable, can be used to verify antibody performance.
-
Signaling Pathway and Experimental Workflow
Here we provide diagrams for the this compound signaling pathway and a standard experimental workflow for HIF-1α detection.
Caption: this compound inhibits PHD2, preventing HIF-1α degradation and leading to its stabilization and transcriptional activity.
Caption: Key steps in the Western blot protocol for detecting HIF-1α, highlighting critical stages.
Troubleshooting Guide
The most common reason for not detecting HIF-1α is its extremely short half-life in the presence of oxygen. The entire sample preparation process must be performed rapidly and on ice to prevent degradation.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| No HIF-1α Band in this compound-Treated Samples | Compound Inactivity: this compound degraded due to improper storage or repeated freeze-thaw cycles. | Store this compound stock solutions at -80°C in small aliquots. Prepare fresh working dilutions from a stock solution for each experiment. |
| Suboptimal Concentration/Time: this compound concentration is too low or incubation time is too short to stabilize HIF-1α. | Perform a dose-response and time-course experiment. Start with concentrations reported in the literature (e.g., 10-50 µM) and time points from 4 to 24 hours. | |
| Cell Line Specifics: The cell line may not express HIF-1α, may have a mutated pathway (e.g., VHL status), or may not be responsive to PHD inhibition. | Check the literature for your specific cell line's response to hypoxia or PHD inhibitors. Use a positive control cell line known to express HIF-1α (e.g., HeLa, Hep3B, MCF-7). | |
| Rapid Protein Degradation: (Most Common Cause) HIF-1α was degraded during sample harvesting and lysis. | Work Quickly and Cold: Harvest and lyse cells rapidly on ice. Pre-chill all buffers, centrifuges, and tubes. Use Potent Lysis Buffer: Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a fresh, comprehensive cocktail of protease and phosphatase inhibitors. Consider adding a proteasome inhibitor (e.g., MG132) to the lysis buffer. | |
| Weak or Faint HIF-1α Band | Insufficient Protein Load: Not enough total protein was loaded onto the gel to detect the low-abundance HIF-1α. | Load a higher amount of total protein per lane, typically 50-80 µg. Consider using nuclear extracts to enrich for active HIF-1α. |
| Poor Protein Transfer: Inefficient transfer of the large HIF-1α protein (~120 kDa) from the gel to the membrane. | Use a lower percentage acrylamide gel (e.g., 8% or less) for better resolution of large proteins. Optimize transfer conditions: use a PVDF membrane, extend transfer time, or use an overnight wet transfer method at 4°C. Verify transfer efficiency with Ponceau S staining. | |
| Suboptimal Antibody Conditions: Primary antibody concentration is too low, or incubation time is too short. | Optimize the primary antibody dilution (e.g., 1:500 to 1:1000). Incubate the primary antibody overnight at 4°C to increase signal. | |
| Non-Specific Bands or Incorrect Size | Protein Degradation: Lower molecular weight bands (40-80 kDa) are likely degradation products. | Improve the sample preparation protocol as described above (work fast, stay cold, use fresh inhibitors). |
| Antibody Non-Specificity: The primary antibody may be cross-reacting with other cellular proteins. | Verify the antibody's specificity using a positive control (hypoxic lysate) and a negative control (normoxic lysate). Check the manufacturer's datasheet for validation data. | |
| Protein Aggregation: Bands appearing very high up on the gel (>200 kDa) could be dimers or aggregates. | Ensure proper sample denaturation by boiling in Laemmli buffer with a fresh reducing agent (e.g., β-mercaptoethanol or DTT) for 5-10 minutes before loading. |
Experimental Protocols
A. This compound Treatment and Cell Lysis
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a fresh dilution of this compound in pre-warmed cell culture medium from a concentrated DMSO stock.
-
Treatment: Aspirate the old medium and replace it with the this compound-containing medium. Include a vehicle-only (DMSO) control. Incubate for the desired time (e.g., 6 hours).
-
Lysis (Critical Step):
-
Place the culture plates on ice.
-
Aspirate the medium quickly.
-
Wash the cell monolayer once with 1-2 mL of ice-cold PBS. Aspirate immediately.
-
Add 100-200 µL of ice-cold lysis buffer (RIPA buffer + fresh protease/phosphatase inhibitors) directly to the plate.
-
Scrape the cells immediately with a pre-chilled cell scraper.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Processing:
-
Incubate the lysate on ice for 15-30 minutes, vortexing briefly every 5 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is your total protein lysate.
-
Immediately perform a protein concentration assay (e.g., BCA).
-
B. Western Blotting for HIF-1α
| Parameter | Recommendation |
| Protein Load | 50-80 µg of total protein per lane |
| Gel Percentage | 7-8% Tris-Glycine SDS-PAGE gel |
| Transfer Membrane | PVDF (0.45 µm) |
| Transfer Method | Wet transfer (e.g., 100V for 90 minutes or 30V overnight at 4°C) |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Blocking Time | 1 hour at room temperature |
| Primary Antibody | Anti-HIF-1α antibody, diluted as per manufacturer's suggestion (typically 1:1000) in blocking buffer |
| Primary Incubation | Overnight at 4°C with gentle agitation |
| Washes | 3 x 10 minutes in TBST |
| Secondary Antibody | HRP-conjugated anti-mouse/rabbit IgG (1:2000 to 1:10000) in blocking buffer |
| Secondary Incubation | 1 hour at room temperature |
| Detection | Enhanced Chemiluminescence (ECL) substrate |
Summary of Key Parameters
The following tables provide a quick reference for experimental conditions.
Table 1: this compound Treatment Conditions (Cell Culture)
| Parameter | Starting Recommendation | Notes |
|---|---|---|
| Cell Confluency | 70-80% | High confluency can sometimes lead to baseline hypoxia. |
| This compound Concentration | 10-50 µM | EC50 values range from 5.6 to 11.7 µM in different cell lines. |
| Incubation Time | 4-8 hours | HIF-1α stabilization can be transient; a time-course is recommended. |
| Vehicle Control | DMSO | Use the same final concentration of DMSO as in the highest this compound dose. |
Table 2: Western Blot Antibody Dilutions (General Guide)
| Antibody | Dilution Range |
|---|---|
| Primary Anti-HIF-1α | 1:500 - 1:1,000 |
| Primary Anti-Actin/Tubulin | 1:1,000 - 1:10,000 |
| HRP-conjugated Secondary | 1:2,000 - 1:10,000 |
References
- 1. selleckchem.com [selleckchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1α pathway | Abcam [abcam.com]
- 5. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
IOX4 off-target effects on other dioxygenases
Welcome to the technical support center for IOX4, a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential experimental issues, with a particular focus on its off-target effects on other dioxygenases.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (PHD2), a key enzyme in the HIF signaling pathway. This compound is a potent inhibitor of PHD2 with an IC50 value of 1.6 nM.[1][2][3] By inhibiting PHD2, this compound prevents the degradation of HIF-α subunits, leading to the stabilization and activation of the HIF-1 transcription factor.
Q2: I am observing cellular effects that may not be related to HIF stabilization. What could be the cause?
A2: While this compound is a highly selective inhibitor of PHD2, at higher concentrations it may exhibit off-target effects on other 2-oxoglutarate (2-OG) dependent dioxygenases. It is recommended to use the lowest effective concentration of this compound to minimize off-target effects. Refer to the selectivity profile in the data presentation section below to see the IC50 values of this compound against a panel of other dioxygenases. If you suspect off-target effects, consider using a structurally different PHD inhibitor as a control.
Q3: What are the known off-target enzymes for this compound?
A3: this compound has been screened against a panel of human 2-OG dependent dioxygenases and has shown high selectivity for PHD2.[4] However, measurable inhibition of other dioxygenases, such as certain Jumonji domain-containing histone demethylases (KDMs), γ-butyrobetaine hydroxylase (BBOX1), and the fat mass and obesity-associated protein (FTO), has been observed at higher concentrations.[4] Specific IC50 values can be found in the data presentation table. There is limited direct evidence of this compound inhibiting collagen prolyl 4-hydroxylases (C-P4Hs), but as they are also 2-OG dependent dioxygenases, off-target inhibition is a theoretical possibility at high concentrations.
Q4: How can I be sure that the effects I am seeing in my cell-based assay are due to PHD inhibition?
A4: To confirm that the observed effects are due to PHD inhibition, you can perform several control experiments. One approach is to use a rescue experiment by adding exogenous 2-oxoglutarate, which should compete with this compound and reverse its effects if the mechanism is on-target. Additionally, using siRNA to knock down PHD2 should phenocopy the effects of this compound treatment. Finally, employing a structurally unrelated PHD inhibitor can help to confirm that the observed phenotype is not due to off-target effects of the specific chemical scaffold of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent HIF-α stabilization | - this compound degradation. - Suboptimal this compound concentration. - Cell line-specific differences in uptake or metabolism. | - Prepare fresh this compound solutions for each experiment. - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Ensure consistent cell culture conditions. |
| Unexpected cellular toxicity | - Off-target effects at high concentrations. - Solvent toxicity. | - Lower the concentration of this compound. - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells. |
| Variability in enzymatic assay results | - Improper assay setup. - Reagent degradation. | - Carefully follow the detailed experimental protocols provided below. - Use fresh reagents and ensure proper storage conditions. - Include appropriate positive and negative controls. |
| Results not correlating with expected HIF target gene upregulation | - Cell-type specific gene regulation. - Off-target effects interfering with downstream signaling. | - Verify HIF-α stabilization by Western blot. - Analyze a panel of known HIF target genes. - Consider the possibility of off-target effects by consulting the selectivity data. |
Data Presentation: this compound Selectivity Profile
The following table summarizes the inhibitory activity of this compound against a panel of human 2-oxoglutarate-dependent dioxygenases. The data is presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
| Enzyme | Family | Sub-Family | IC50 (µM) | Reference |
| PHD2 | HIF Prolyl Hydroxylase | - | 0.0016 | **** |
| JMJD2A | JmjC Histone Demethylase | KDM4A | >100 | |
| JMJD2C | JmjC Histone Demethylase | KDM4C | >100 | |
| JMJD2E | JmjC Histone Demethylase | KDM4E | >100 | |
| JARID1A | JmjC Histone Demethylase | KDM5A | >100 | |
| JARID1C | JmjC Histone Demethylase | KDM5C | >100 | |
| FBXL11 | JmjC Histone Demethylase | KDM2A | >100 | |
| BBOX1 | γ-Butyrobetaine Hydroxylase | - | >100 | |
| FTO | Fat Mass and Obesity-associated Protein | - | >100 | |
| FIH | Factor Inhibiting HIF | - | >100 |
Note: The IC50 values were determined using in vitro assays as described in the experimental protocols section.
Experimental Protocols
Detailed methodologies for the key experiments cited in the selectivity profile are provided below.
PHD2 and KDM Inhibition Assay (AlphaScreen)
This protocol describes a generic AlphaScreen assay for measuring the activity of PHD2 and Jumonji domain-containing histone demethylases (KDMs).
Materials:
-
Recombinant human PHD2 or KDM enzyme
-
Biotinylated peptide substrate (e.g., biotin-HIF-1α CODD for PHD2, or a relevant biotinylated histone peptide for KDMs)
-
2-Oxoglutarate (2-OG)
-
Fe(II) (e.g., (NH4)2Fe(SO4)2)
-
Ascorbic acid
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Antibody-coated Acceptor beads specific for the hydroxylated or demethylated product (e.g., anti-hydroxyproline antibody for PHD2)
-
384-well white microplates (e.g., OptiPlate-384, PerkinElmer)
-
Plate reader capable of AlphaScreen detection (e.g., EnVision, PerkinElmer)
Procedure:
-
Prepare a reaction mixture containing the enzyme, biotinylated peptide substrate, 2-OG, Fe(II), and ascorbic acid in the assay buffer.
-
Add this compound or other inhibitors at various concentrations to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction by adding a solution containing EDTA.
-
Add a mixture of Streptavidin-coated Donor beads and antibody-coated Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-protein binding.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of modified peptide product.
-
Calculate IC50 values by fitting the dose-response data to a suitable model.
BBOX1 Inhibition Assay (Fluoride Release)
This assay measures the activity of γ-butyrobetaine hydroxylase (BBOX1) by detecting the release of fluoride from a fluorinated substrate.
Materials:
-
Recombinant human BBOX1
-
Fluorinated substrate (e.g., 4-fluoro-γ-butyrobetaine)
-
2-Oxoglutarate (2-OG)
-
Fe(II)
-
Ascorbic acid
-
Assay buffer
-
Fluoride-sensitive fluorescent probe (e.g., a commercially available fluoride detection kit)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Set up the enzymatic reaction with BBOX1, the fluorinated substrate, 2-OG, Fe(II), and ascorbic acid in the assay buffer.
-
Add this compound or other inhibitors at various concentrations.
-
Incubate the reaction for a defined period.
-
Stop the reaction (e.g., by adding a strong acid).
-
Add the fluoride-sensitive fluorescent probe to the reaction mixture.
-
Incubate to allow the probe to react with the released fluoride.
-
Measure the fluorescence intensity on a microplate reader. The signal is proportional to the amount of fluoride released and thus to the enzyme activity.
-
Determine IC50 values from the dose-response curves.
FTO Demethylase Inhibition Assay (LC-MS)
This method quantifies the demethylase activity of the Fat Mass and Obesity-associated Protein (FTO) by measuring the formation of the demethylated product using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Recombinant human FTO
-
Methylated nucleic acid substrate (e.g., N6-methyladenosine (m6A)-containing RNA oligonucleotide)
-
2-Oxoglutarate (2-OG)
-
Fe(II)
-
Ascorbic acid
-
Reaction buffer (e.g., 50 mM HEPES pH 7.0, 50 µM (NH4)2Fe(SO4)2, 1 mM L-ascorbic acid)
-
LC-MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS)
Procedure:
-
Incubate FTO with the methylated substrate, 2-OG, Fe(II), and ascorbic acid in the reaction buffer.
-
Add this compound or other inhibitors at desired concentrations.
-
Incubate the reaction at 37°C for a specific time (e.g., 1 hour).
-
Quench the reaction by adding a stop solution (e.g., containing a metal chelator like EDTA).
-
Digest the nucleic acid substrate to nucleosides using appropriate enzymes (e.g., nuclease P1 and alkaline phosphatase).
-
Analyze the resulting nucleosides by LC-MS to quantify the amount of the demethylated product (adenosine) relative to the methylated substrate (m6A).
-
Calculate the percentage of inhibition and determine the IC50 values.
FIH Inhibition Assay (RapidFire LC-MS)
This high-throughput assay measures the asparaginyl hydroxylase activity of Factor Inhibiting HIF (FIH) by detecting the hydroxylated peptide product using a RapidFire High-Throughput Mass Spectrometry system.
Materials:
-
Recombinant human FIH
-
HIF-1α C-terminal transactivation domain (CAD) peptide substrate
-
2-Oxoglutarate (2-OG)
-
Fe(II)
-
Ascorbic acid
-
Assay buffer
-
Agilent RapidFire High-Throughput Mass Spectrometry system
Procedure:
-
Perform the enzymatic reaction in a microplate by incubating FIH, the peptide substrate, 2-OG, Fe(II), and ascorbic acid in the assay buffer.
-
Add this compound or other inhibitors at a range of concentrations.
-
Incubate the plate for a set time to allow the reaction to proceed.
-
Quench the reaction (e.g., by adding formic acid).
-
Analyze the samples directly from the microplate using the RapidFire system coupled to a mass spectrometer. The system aspirates, desalted, and injects the sample into the mass spectrometer for rapid analysis of the substrate and hydroxylated product.
-
Determine the extent of reaction by the ratio of product to substrate peak areas.
-
Calculate IC50 values from the dose-response data.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the HIF signaling pathway.
Experimental Workflow for this compound Selectivity Profiling
Caption: General workflow for determining the selectivity profile of this compound.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P4HA1 is a new regulator of the HIF-1 pathway in breast cancer [cell-stress.com]
- 4. PLOS One [journals.plos.org]
How to minimize variability in IOX4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing IOX4, a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase 2 (PHD2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the HIF prolyl-hydroxylase 2 (PHD2) enzyme, with an IC50 of 1.6 nM.[1] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event signals for HIF-α to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. By inhibiting PHD2, this compound prevents this degradation, allowing HIF-α to stabilize, translocate to the nucleus, dimerize with HIF-β, and activate the transcription of target genes involved in the hypoxic response.[2] this compound competes with the 2-oxoglutarate (2OG) co-substrate at the active site of PHD2.[1][3]
Q2: What is the recommended storage and handling for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 6 months or at -80°C for up to one year. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C. It is recommended to prepare fresh working solutions from the stock for each experiment to avoid degradation and ensure consistency.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, various formulations have been used to create clear solutions or suspensions, often involving a combination of DMSO with other solvents like PEG300, Tween-80, corn oil, or SBE-β-CD in saline. It is crucial to ensure the vehicle is appropriate for the specific animal model and administration route.
Troubleshooting Guide
Inconsistent or No HIF-α Induction
Q4: I am not observing consistent HIF-1α stabilization after this compound treatment. What are the possible causes?
Several factors can contribute to inconsistent HIF-1α induction:
-
Cell Density: High cell density can lead to pericellular hypoxia, causing baseline HIF-1α stabilization independent of this compound treatment. It is crucial to maintain a consistent and optimal cell density (e.g., 60-70% confluency) across all experimental replicates and controls.
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound. For example, the EC50 for HIF-1α induction has been shown to differ between MCF-7, Hep3B, and U2OS cells. Ensure that the concentration range of this compound is optimized for your specific cell line.
-
Treatment Duration: The timing of treatment and analysis is critical. HIF-1α levels can change dynamically. A 5-hour treatment has been used for determining EC50 values. It is advisable to perform a time-course experiment to determine the optimal treatment duration for your experimental system.
-
Compound Degradation: this compound in working solutions may degrade over time. Always prepare fresh working solutions from a frozen stock for each experiment.
-
Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that affects cell viability or HIF signaling (typically <0.5%).
Q5: My vehicle control is showing some level of HIF-1α induction. Why is this happening?
This can be due to:
-
High Cell Density: As mentioned above, high cell confluency can create a hypoxic microenvironment, leading to HIF-1α stabilization even in the absence of a PHD inhibitor.
-
Media Components: Certain components in the cell culture media could potentially influence HIF-1α stability. Ensure consistent media batches and supplements are used throughout the experiments.
Concerns about Off-Target Effects
Q6: How selective is this compound, and how can I control for potential off-target effects?
This compound is a highly selective inhibitor of PHDs over the asparaginyl hydroxylase Factor Inhibiting HIF (FIH) and other 2OG-dependent dioxygenases at typical working concentrations. However, like any small molecule inhibitor, off-target effects can occur, especially at higher concentrations. To mitigate and control for this:
-
Dose-Response Curve: Perform a dose-response experiment to identify the lowest effective concentration that elicits the desired phenotype.
-
Use a Structurally Unrelated Inhibitor: Employing another PHD inhibitor with a different chemical scaffold (e.g., DMOG) can help confirm that the observed effects are due to PHD inhibition and not a specific off-target effect of this compound.
-
HIF-1α Knockdown/Knockout: The most rigorous control is to use a cell line with HIF-1α knocked down or knocked out to demonstrate that the biological effect of this compound is indeed HIF-1α dependent.
In Vivo Experiment Variability
Q7: I am seeing significant variability in my in vivo experiments with this compound. What are some common sources of this variability?
In vivo studies are inherently more complex and subject to greater variability. Key factors to control include:
-
Formulation and Administration: The solubility of this compound in aqueous solutions is poor. Inconsistent formulation can lead to variable dosing. Ensure the formulation is homogenous and administered consistently (e.g., route, volume, time of day). Using sonication or heating may be necessary for some formulations to achieve a uniform suspension or solution.
-
Animal-to-Animal Variation: Factors such as age, weight, and health status of the animals can influence drug metabolism and response.
-
Tissue-Specific Effects: The induction of HIF-α by this compound can vary significantly between different tissues. It is important to harvest and process tissues consistently across all animals.
-
Metabolism: this compound is metabolized in vivo. The timing of tissue collection relative to the last dose is critical for observing the desired effect.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Different Human Cell Lines
| Cell Line | EC50 for HIF-1α Induction (µM) | Reference |
| MCF-7 | 11.7 | |
| Hep3B | 11.1 | |
| U2OS | 5.6 |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 6 months | |
| Powder | -80°C | Up to 1 year | |
| Stock Solution (in DMSO) | -20°C | Up to 6 months | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year |
Experimental Protocols
Protocol 1: In Vitro HIF-1α Stabilization in Cell Culture
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 96-well) at a density that will result in 60-70% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, prepare fresh serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 5 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Analysis: Determine HIF-1α protein levels by Western blot or ELISA.
Protocol 2: Preparation of this compound for In Vivo Administration (Suspension)
This protocol is adapted from a common formulation for intraperitoneal injection.
-
Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, combine the following in order, mixing thoroughly after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Final Formulation: To the vehicle mixture, add 100 µL of the 25 mg/mL this compound stock solution and mix well. Then, add 450 µL of saline to bring the final volume to 1 mL. This results in a 2.5 mg/mL suspension of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration: Use sonication to ensure a uniform suspension before administration. Prepare this formulation fresh on the day of use.
Mandatory Visualization
Caption: this compound inhibits PHD2, preventing HIF-1α degradation and promoting target gene transcription.
Caption: Workflow for in vitro analysis of HIF-1α stabilization by this compound.
Caption: Troubleshooting logic for inconsistent HIF-1α induction in this compound experiments.
References
IOX4 Technical Support Center for In Vivo Studies
This guide provides technical support for researchers, scientists, and drug development professionals using IOX4 in in vivo experimental models. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs) & Troubleshooting
General Information
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (PHD2).[1][2] Its mechanism involves competing with the 2-oxoglutarate (2OG) co-substrate at the active site of the PHD2 enzyme.[2][3] This inhibition prevents the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor-alpha (HIF-α), leading to its stabilization and accumulation.[4] This mimics a hypoxic response, activating the expression of various target genes.
Q2: What makes this compound suitable for in vivo studies, particularly in the brain? A2: this compound is effective for in vivo work because it is active in animal models like mice and can penetrate the blood-brain barrier. Studies have shown that following intraperitoneal administration, this compound induces HIF-α stabilization in multiple tissues, including the liver, kidney, heart, and notably, the brain. Its ability to cross the blood-brain barrier makes it a valuable tool for studying the role of HIF in cerebral diseases such as stroke.
Vehicle Preparation & Solubility
Q3: How should I dissolve this compound for in vivo administration? It has low aqueous solubility. A3: this compound is poorly soluble in aqueous solutions. Therefore, a vehicle containing organic co-solvents is required. The choice of vehicle depends on the desired route of administration (e.g., intraperitoneal, oral) and whether a clear solution or a suspension is acceptable for your experiment. Always prepare a stock solution in a solvent like DMSO first, and then add co-solvents sequentially. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.
Q4: My this compound solution has a precipitate or is cloudy. What should I do? A4: Precipitation can be a common issue. Here are some steps to troubleshoot this problem:
-
Ensure Proper Mixing: Mix each component of the vehicle thoroughly before adding the next.
-
Use Heat or Sonication: Gentle warming and/or sonication can help dissolve the compound if precipitation occurs during preparation.
-
Check Component Quality: Ensure the solvents (DMSO, PEG300, Tween-80, etc.) are of high purity.
-
Prepare Freshly: Always prepare the final working solution immediately before administration to minimize the chance of precipitation over time.
-
Consider an Alternative Formulation: If precipitation persists, you may need to try a different vehicle composition. See the Data Presentation section for tested formulations.
Q5: Can I store the prepared this compound solution? A5: It is highly recommended to use the final working solution for in vivo experiments on the same day it is prepared. If you prepare a concentrated stock solution in DMSO, it can be stored at -20°C or -80°C. However, the final formulation containing aqueous components is less stable and prone to precipitation.
Dosing & Administration
Q6: What is a recommended dose of this compound for in vivo studies in mice? A6: The optimal dose will depend on your specific experimental goals. However, studies have demonstrated a dose-dependent induction of HIF-1α and HIF-2α in mice with intraperitoneal doses ranging from 17.5 to 70 mg/kg. A dose of 35 mg/kg has been effectively used to induce HIF-α in the brain and other tissues.
Q7: What is the recommended route of administration for this compound in rodents? A7: Intraperitoneal (IP) injection is a common and effective route for administering this compound in mice. Formulations for oral administration have also been developed. The IP route allows for rapid absorption and systemic distribution. Ensure proper IP injection technique to avoid administration into the viscera.
Q8: How quickly can I expect to see an effect (HIF-α induction) after this compound administration? A8: HIF-α induction can be observed relatively quickly. Studies in mice have shown significant induction of HIF-1α in the liver as early as 1 hour after intraperitoneal injection, which persisted for at least 2.5 hours. Dose-dependent induction in both the liver and brain was also observed at the 1-hour time point.
Troubleshooting Experiments
Q9: I am not observing the expected HIF-α induction in my target tissue. What could be the cause? A9: Several factors could contribute to a lack of effect:
-
This compound Formulation: The most common issue is improper dissolution or precipitation of this compound. Ensure your vehicle preparation is flawless and that the compound is fully solubilized or evenly suspended before injection.
-
Dose: The dose may be too low for your specific animal model or tissue of interest. Consider performing a dose-response study.
-
Timing: The time point for tissue harvesting might be suboptimal. HIF-α induction is transient. Analyze tissues at an early time point, such as 1 to 2.5 hours post-injection.
-
Administration Technique: Ensure the intraperitoneal injection was performed correctly and the full dose was delivered to the peritoneal cavity.
-
Compound Integrity: Verify the quality and purity of your this compound compound.
Q10: Are there any known off-target effects of this compound? A10: this compound is reported to be a highly selective inhibitor of PHD2, with over 1,000-fold selectivity against other 2OG-dependent dioxygenases like JMJD isoforms and FIH. However, at high concentrations (e.g., 50 μM in cell culture), some minor inhibition of asparaginyl-hydroxylation (catalyzed by FIH) has been observed. As with any small molecule inhibitor, the potential for unidentified off-target effects exists, and data should be interpreted with this in consideration.
Data Presentation
This compound Inhibitory Potency
| Parameter | Target/Cell Line | Value | Reference(s) |
| IC₅₀ | PHD2 (cell-free assay) | 1.6 nM | |
| EC₅₀ (HIF-1α Induction) | MCF-7 cells | 11.7 µM | |
| EC₅₀ (HIF-1α Induction) | Hep3B cells | 11.1 µM | |
| EC₅₀ (HIF-1α Induction) | U2OS cells | 5.6 µM |
In Vivo Vehicle Formulations for this compound
| Formulation Composition | Final Concentration | Solution Type | Recommended Route(s) | Reference(s) |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.5 mg/mL | Suspension | Oral, Intraperitoneal | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Clear Solution | Intraperitoneal | |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | Clear Solution | Intraperitoneal, Oral | |
| 5% DMSO + 95% Hanks' Buffered Saline Solution (HBSS), pH 7.0 | Not specified | Solution | Intraperitoneal |
Experimental Protocols
Key Experiment: In Vivo HIF-α Induction in Mice via Intraperitoneal Injection
This protocol is based on the methodology described by Chan, M.C., et al. in PLoS One (2015).
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 (or other appropriate strain)
-
Age: 3 months
-
Housing: House animals under specific pathogen-free conditions with free access to standard chow and water. Ensure all procedures comply with local ethical review committee and animal welfare regulations.
2. Preparation of this compound Dosing Solution (Example Formulation):
-
Objective: To prepare a 3.5 mg/mL this compound solution for a 35 mg/kg dose at an injection volume of 10 mL/kg.
-
Materials: this compound powder, DMSO, Hanks' Buffered Saline Solution (HBSS, pH 7.0).
-
Procedure:
-
Calculate the total volume of dosing solution needed for your cohort of animals. Prepare a slight excess.
-
Prepare a stock solution of this compound in DMSO. For the final vehicle to contain 5% DMSO, the stock should be 20x the final concentration (70 mg/mL).
-
For every 1 mL of final solution, slowly add 50 µL of the 70 mg/mL this compound/DMSO stock to 950 µL of HBSS (pH 7.0) while vortexing.
-
Visually inspect the solution to ensure the compound is fully dissolved. If precipitation occurs, sonication may be required. This formulation should be prepared fresh before use.
-
3. Administration:
-
Route: Intraperitoneal (IP) injection.
-
Procedure:
-
Weigh each mouse to determine the precise injection volume.
-
Properly restrain the mouse.
-
Locate the injection site in the lower right abdominal quadrant to avoid injuring the cecum and bladder.
-
Insert a 25-27G needle at a 10-30° angle and gently administer the calculated volume of this compound solution or vehicle control.
-
4. Tissue Harvesting and Processing:
-
Time Point: Euthanize mice 1-2.5 hours after injection.
-
Procedure:
-
Euthanize mice using an approved method.
-
Immediately dissect the tissues of interest (e.g., brain, liver, kidney, heart).
-
'Snap freeze' the harvested tissues in liquid nitrogen to preserve protein integrity.
-
Store the frozen tissues at -80°C until further analysis.
-
5. Analysis (Immunoblotting for HIF-α):
-
Procedure:
-
Homogenize the frozen tissues in appropriate lysis buffer containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for HIF-1α and HIF-2α, and a loading control (e.g., β-actin).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PHD2, preventing HIF-α degradation and promoting gene transcription.
References
Interpreting unexpected results with IOX4 treatment
Welcome to the technical support center for IOX4, a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase 2 (PHD2). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question 1: I treated my cells with this compound, but I don't see any stabilization of HIF-1α protein by Western blot. What could be the reason?
Answer:
Several factors could contribute to the lack of observable HIF-1α stabilization. Here are some potential causes and troubleshooting steps:
-
Suboptimal this compound Concentration: The effective concentration of this compound for HIF-1α induction can vary significantly between cell lines.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Compound Solubility and Stability: this compound has limited solubility in aqueous solutions.[2] Ensure that the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your cell culture medium.[2] It is also crucial to consider the stability of this compound in your culture conditions over the duration of the experiment.[3]
-
Incorrect Timing of Analysis: HIF-1α stabilization can be transient.[4] The optimal time point for observing maximal HIF-1α accumulation should be determined by performing a time-course experiment.
-
Experimental Protocol Issues: The rapid degradation of HIF-1α under normoxic conditions requires a robust experimental protocol for its detection. Ensure that cell lysis is performed quickly, and that your lysis buffer contains appropriate protease inhibitors. Using nuclear extracts for Western blot analysis is also recommended as stabilized HIF-1α translocates to the nucleus.
-
Cell Line-Specific Differences: Different cell lines can exhibit varying responses to PHD inhibitors due to differences in the expression levels of PHD isoforms and other cellular factors.
Question 2: I'm observing unexpected cytotoxicity or cell death in my cultures after this compound treatment. Is this a known effect?
Answer:
While this compound is a selective PHD2 inhibitor, off-target effects or downstream consequences of HIF stabilization could lead to cytotoxicity in certain contexts. Here are some possibilities:
-
Off-Target Effects: Although this compound is highly selective for PHD2, it may inhibit other 2-oxoglutarate (2OG)-dependent dioxygenases at higher concentrations, which could lead to unintended cellular consequences. There have been reports of PHD inhibitors potentially having off-target effects on other metabolic systems.
-
HIF-1α-Mediated Apoptosis/Necroptosis: The stabilization of HIF-1α can, in some cellular contexts, promote the expression of pro-apoptotic or pro-necroptotic genes, leading to cell death. The specific downstream effects of HIF-1α are highly context-dependent.
-
Oxidative Stress: While HIF-1α stabilization is often associated with responses to hypoxia, the interplay with reactive oxygen species (ROS) is complex. Dysregulation of cellular redox state due to this compound treatment could contribute to cytotoxicity.
-
Impurities in the Compound: Ensure the purity of your this compound compound, as contaminants could be responsible for the observed toxicity.
Question 3: I see HIF-1α stabilization with this compound, but the expression of my target downstream genes is variable or not what I expected. Why is this happening?
Answer:
The transcriptional response to HIF-1α stabilization is complex and not all canonical HIF target genes are uniformly upregulated. Here's what might be happening:
-
Differential Gene Regulation: The expression of HIF target genes is not solely dependent on HIF-1α stabilization. Other transcription factors and cellular signaling pathways play a crucial role in modulating the final transcriptional output.
-
Cell-Type Specificity: The set of genes regulated by HIF-1α can vary significantly between different cell types and tissues.
-
Kinetics of Gene Expression: The induction of different HIF target genes can occur with different kinetics. An early time point might show stabilization of HIF-1α protein, but the transcriptional response of certain genes may be delayed.
-
Role of Other HIF Isoforms: this compound is a potent inhibitor of PHD2, which regulates both HIF-1α and HIF-2α. The specific downstream gene expression profile will be a composite of the activity of both these HIF isoforms, which can have distinct and sometimes opposing functions.
-
Experimental Variability: Ensure your qPCR or other gene expression analysis techniques are well-controlled to minimize experimental noise.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of HIF prolyl-hydroxylase 2 (PHD2). By inhibiting PHD2, this compound prevents the prolyl hydroxylation of HIF-1α, leading to its stabilization, nuclear translocation, and the activation of downstream target genes.
Q2: What is the selectivity profile of this compound?
A2: this compound is a highly selective inhibitor of PHD2. It is also likely to inhibit PHD1 and PHD3 due to the similarity in their catalytic domains. Its selectivity over other 2-oxoglutarate-dependent dioxygenases, such as the Jumonji-C histone demethylases, is high.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is typically supplied as a solid. It should be stored at -20°C for short-term storage (months) and -80°C for long-term storage (years). Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been shown to be effective at inducing HIF-α in mice, with notable induction in the brain, indicating it can cross the blood-brain barrier.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PHD2) | 1.6 nM | Antibody-based in vitro hydroxylation assay |
Table 2: Cellular Activity of this compound for HIF-1α Induction
| Cell Line | EC50 | Reference |
| MCF-7 | 11.7 µM | |
| Hep3B | 11.1 µM | |
| U2OS | 5.6 µM |
Experimental Protocols
Protocol 1: Western Blotting for HIF-1α Detection
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
1. Sample Preparation:
- Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
- Crucial Step: Due to the rapid degradation of HIF-1α, perform cell lysis quickly.
- Wash cells with ice-cold PBS.
- Lyse cells directly on the plate with 1X Laemmli sample buffer containing a fresh cocktail of protease and phosphatase inhibitors. Alternatively, for nuclear extracts, follow a standard nuclear extraction protocol, ensuring all steps are performed on ice and with inhibitors.
- Scrape the cell lysate, transfer to a microfuge tube, and sonicate briefly to shear DNA and reduce viscosity.
- Boil the samples at 95-100°C for 5-10 minutes.
- Centrifuge at high speed for 5 minutes to pellet debris.
2. SDS-PAGE and Western Blotting:
- Load 20-40 µg of total protein per lane on an 8% SDS-polyacrylamide gel.
- Run the gel until adequate separation of proteins is achieved.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a suitable imaging system.
Mandatory Visualization
Caption: this compound inhibits PHD2, preventing HIF-1α degradation and promoting target gene expression.
Caption: A workflow for troubleshooting unexpected results in experiments using this compound.
References
- 1. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Acidosis attenuates the hypoxic stabilization of HIF-1α by activating lysosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity Profile of IOX4 and Other PHD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of the prolyl hydroxylase domain (PHD) inhibitor IOX4 with other key PHD inhibitors, including those in clinical development and use: Roxadustat (FG-4592), Daprodustat (GSK1278863), Vadadustat (AKB-6548), and Molidustat (BAY 85-3934). The information is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.
Introduction to PHD Inhibition
Prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3) are key cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor alpha (HIF-α). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. PHD inhibitors mimic hypoxia by blocking the catalytic activity of PHDs, leading to the stabilization of HIF-α even in the presence of oxygen.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway
The HIF signaling pathway is central to the cellular response to changes in oxygen availability. The activity of PHD enzymes is the critical regulatory node in this pathway under normal oxygen conditions.
Caption: The HIF signaling pathway under normoxic and hypoxic conditions.
Comparative Selectivity Profile of PHD Inhibitors
The selectivity of PHD inhibitors is a critical aspect of their utility, both as research tools and as therapeutic agents. Off-target inhibition of other 2-oxoglutarate-dependent dioxygenases can lead to unintended biological consequences. The following tables summarize the inhibitory potency (IC50) of this compound and other selected PHD inhibitors against the three main PHD isoforms and a panel of other human 2-oxoglutarate-dependent dioxygenases.
Table 1: Potency of PHD Inhibitors against PHD Isoforms
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| This compound | Data not available | 1.6[1] | Data not available |
| Roxadustat | Similar to PHD2 | 27 | Similar to PHD2 |
| Daprodustat | Preferential | 67 | Preferential |
| Vadadustat | 15.36 | 11.83 | 7.63 |
| Molidustat | 480 | 280 | 450[2] |
Note: "Data not available" indicates that directly comparable IC50 values were not found in the searched literature. Roxadustat is described as a pan-inhibitor, suggesting similar potency against all three isoforms. Daprodustat is reported to have a preference for PHD1 and PHD3.
Table 2: Selectivity Profile against Other 2-Oxoglutarate-Dependent Dioxygenases
| Target Enzyme | This compound IC50 (µM) | Roxadustat (FG-4592) IC50 (µM) | Daprodustat (GSK1278863) IC50 (µM) | Molidustat IC50 (µM) | Vadadustat IC50 (µM) |
| PHD2 | 0.0016 | 0.027 | 0.067 | 0.007 | 0.029 |
| FIH | >1000 | >1000 | >1000 | >1000 | >1000 |
| KDM4A | >1000 | >1000 | >1000 | >1000 | >1000 |
| KDM4C | >1000 | >1000 | >1000 | >1000 | >1000 |
| KDM5A | >1000 | >1000 | >1000 | >1000 | >1000 |
| KDM6B | >1000 | >1000 | >1000 | >1000 | >1000 |
| FTO | >1000 | >1000 | >1000 | >1000 | >1000 |
Data sourced from "Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials."
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PHD inhibitors. Below are representative protocols for key in vitro and cell-based assays.
In Vitro PHD2 Inhibition Assay (AlphaScreen)
This assay quantifies the hydroxylation of a biotinylated HIF-1α peptide by PHD2.
Caption: Workflow for an AlphaScreen-based PHD2 inhibition assay.
Protocol:
-
Reaction Setup: In a 384-well plate, incubate 10 nM recombinant human PHD2 with varying concentrations of the test inhibitor in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA) for 15 minutes at room temperature.
-
Initiation of Reaction: Add a substrate mix containing 150 nM biotinylated HIF-1α CODD peptide, 5 µM 2-oxoglutarate, 20 µM Fe(II), and 200 µM L-ascorbic acid to initiate the reaction. Incubate for 10 minutes at room temperature.
-
Quenching: Stop the reaction by adding EDTA to a final concentration of 30 mM.
-
Detection: Add a pre-incubated mix of streptavidin-coated donor beads and protein A-coated acceptor beads conjugated with an anti-hydroxy-HIF-1α antibody. Incubate in the dark for 1 hour at room temperature.
-
Data Acquisition: Read the plate using an Envision plate reader (or equivalent) with excitation at 680 nm and emission detection between 520-620 nm.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of a PHD inhibitor to stabilize endogenous HIF-1α in cultured cells.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS, or Hep3B) and allow them to adhere overnight. Treat the cells with varying concentrations of the PHD inhibitor or vehicle control (e.g., DMSO) for 4-6 hours under normoxic conditions (21% O2).
-
Cell Lysis: Place the cell culture plates on ice and wash the cells with ice-cold PBS. Lyse the cells directly in Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and protease/phosphatase inhibitors. To prevent HIF-1α degradation during sample preparation, it is critical to work quickly and keep samples cold.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane onto an 8% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative increase in HIF-1α stabilization.
Summary and Conclusion
This compound is a highly potent and selective inhibitor of PHD2, demonstrating greater than 1000-fold selectivity against a broad range of other 2-oxoglutarate-dependent dioxygenases.[3] This high selectivity makes it an excellent tool for specifically interrogating the role of PHD2 in various biological processes.
In comparison, the clinical-stage PHD inhibitors Roxadustat, Daprodustat, Vadadustat, and Molidustat also exhibit high potency for PHD enzymes and good selectivity against other dioxygenase families. However, there are variations in their isoform specificity, which may contribute to differences in their in vivo effects. Vadadustat shows similar nanomolar potency against all three PHD isoforms, while Molidustat displays some preference for PHD2. Daprodustat is reported to preferentially inhibit PHD1 and PHD3. Roxadustat acts as a pan-inhibitor of all three PHD isoforms.
The choice of a PHD inhibitor for research purposes should be guided by the specific experimental goals. For studies requiring the specific inhibition of PHD2, this compound is an excellent candidate due to its high potency and selectivity. For broader inhibition of the HIF pathway, a pan-inhibitor like Roxadustat may be more appropriate. The detailed experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and validate the activity of these inhibitors in their specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating IOX4-Induced Gene Expression with siRNA Knockdown of HIF-1α: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison for validating the effects of the prolyl-hydroxylase (PHD) inhibitor IOX4 on gene expression through the specific knockdown of its primary target, Hypoxia-Inducible Factor-1α (HIF-1α), using small interfering RNA (siRNA). This guide includes detailed experimental protocols, supporting data, and visual workflows to ensure robust and reliable experimental outcomes.
This compound is a potent and selective inhibitor of HIF prolyl-hydroxylase 2 (PHD2), a key enzyme responsible for the degradation of HIF-1α under normoxic conditions.[1][2] Inhibition of PHD2 by this compound leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of a wide array of target genes involved in processes such as angiogenesis, glucose metabolism, and cell survival.[3][4][5] To confirm that the gene expression changes observed upon this compound treatment are indeed mediated by HIF-1α, a rescue experiment using siRNA to silence HIF-1α is a critical validation step.
The Experimental Premise
The core of this validation lies in a simple yet powerful logical framework: if this compound induces the expression of a specific gene by stabilizing HIF-1α, then knocking down HIF-1α should abolish or significantly reduce this induction. This guide will walk you through the necessary steps to perform this validation, from understanding the underlying signaling pathway to executing the experiment and analyzing the data.
HIF-1α Signaling Pathway and Experimental Intervention
Under normal oxygen levels (normoxia), PHD enzymes hydroxylate HIF-1α, targeting it for ubiquitination and subsequent degradation by the proteasome. This compound blocks this hydroxylation, leading to HIF-1α stabilization. The stabilized HIF-1α dimerizes with HIF-1β, binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and initiates their transcription. The introduction of HIF-1α siRNA hijacks the cellular RNA interference machinery to specifically degrade HIF-1α mRNA, thus preventing its translation and subsequent activity, even in the presence of this compound.
Caption: HIF-1α signaling under different experimental conditions.
Experimental Workflow
A typical workflow for validating this compound-induced gene expression involves cell culture, treatment with this compound, transfection with HIF-1α siRNA, and subsequent analysis of gene and protein expression.
Caption: Experimental workflow for validation.
Quantitative Data Comparison
The following table presents representative data on the relative mRNA expression of two well-known HIF-1α target genes, Vascular Endothelial Growth Factor (VEGF) and Carbonic Anhydrase 9 (CA9), under different experimental conditions. The data is normalized to a control group (vehicle-treated cells transfected with a non-targeting control siRNA).
| Treatment Group | Target Gene | Relative mRNA Expression (Fold Change) |
| Control (Vehicle + Control siRNA) | VEGF | 1.0 |
| CA9 | 1.0 | |
| This compound + Control siRNA | VEGF | 8.5 |
| CA9 | 12.2 | |
| Control (Vehicle) + HIF-1α siRNA | VEGF | 0.9 |
| CA9 | 1.1 | |
| This compound + HIF-1α siRNA | VEGF | 1.5 |
| CA9 | 2.1 |
Note: The data presented in this table is a synthesized representation based on typical experimental outcomes and is intended for illustrative purposes.
Experimental Protocols
Below are detailed protocols for the key experiments involved in this validation workflow.
Cell Culture and Seeding
-
Culture your chosen cell line (e.g., HeLa, MCF-7, or U2OS) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
The day before transfection, seed the cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
siRNA Transfection
-
Prepare siRNA solutions: Dilute the HIF-1α siRNA and a non-targeting control siRNA to a working concentration of 10 µM in RNase-free water.
-
Prepare transfection complexes:
-
For each well, dilute the required amount of siRNA (e.g., 50 pmol) in a serum-free medium like Opti-MEM.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfect the cells:
-
Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
After incubation, add complete growth medium containing FBS.
-
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Approximately 24 hours after siRNA transfection, replace the medium with fresh growth medium containing the desired final concentration of this compound (e.g., 10-50 µM) or the vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 8-24 hours).
RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction:
-
After the this compound treatment, wash the cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (HIF-1α, VEGF, CA9) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene and the control experimental group.
-
Protein Extraction and Western Blotting
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HIF-1α, VEGF, CA9, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Alternative Approaches and Considerations
While the this compound and siRNA combination is a robust method for validating HIF-1α-dependent gene expression, researchers can also consider other approaches:
-
Hypoxia Mimics: Other chemical inducers of HIF-1α, such as cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG), can be used in place of this compound. However, these may have off-target effects.
-
Genetic Knockout Models: For more definitive validation, cell lines with a genetic knockout of HIF-1α can be utilized.
-
shRNA: For long-term stable knockdown of HIF-1α, short hairpin RNA (shRNA) delivered via viral vectors can be an alternative to transient siRNA transfection.
It is crucial to optimize the concentrations of this compound and siRNA, as well as the treatment and transfection times, for each specific cell line and experimental setup to achieve reliable and reproducible results. This guide provides a solid foundation for designing and executing experiments to validate the HIF-1α-dependent effects of this compound, contributing to a deeper understanding of hypoxia signaling pathways in various biological and pathological contexts.
References
- 1. Effects of the knockdown of hypoxia inducible factor-1α expression by adenovirus-mediated shRNA on angiogenesis and tumor growth in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible factor 1 upregulation of both VEGF and ANGPTL4 is required to promote the angiogenic phenotype in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia inducible factor-1 activation by prolyl 4-hydroxylase-2 gene silencing attenuates myocardial ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrabody Targeting HIF-1α Mediates Transcriptional Downregulation of Target Genes Related to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
IOX4 vs. Hypoxia Chamber: A Comparative Guide to Studying Gene Regulation
For researchers in cellular biology and drug development, accurately modeling hypoxic conditions is crucial for understanding the intricate mechanisms of gene regulation in physiological and pathological states, such as cancer and ischemia. The two most common methods to achieve this in vitro are the use of chemical hypoxia mimetics, like IOX4, and controlled-atmosphere hypoxia chambers. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific research questions.
Mechanism of Action: Chemical Inhibition vs. Physical Deprivation
The cellular response to low oxygen is primarily mediated by the hypoxia-inducible factor 1-alpha (HIF-1α). In normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent degradation. Under hypoxic conditions, the lack of oxygen as a cofactor for PHDs results in the stabilization of HIF-1α, its translocation to the nucleus, and the activation of a cascade of hypoxia-responsive genes.[1][2]
This compound , a potent and selective inhibitor of PHD2, mimics hypoxia by chemically blocking the enzymatic activity of PHDs.[3] This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and the subsequent activation of downstream gene expression, even under normoxic atmospheric conditions.
A hypoxia chamber , on the other hand, creates a true low-oxygen environment by displacing oxygen with an inert gas, typically nitrogen.[2][4] This physical deprivation of oxygen directly limits the activity of PHDs due to the absence of their essential co-substrate, thereby stabilizing HIF-1α and initiating the hypoxic gene regulatory network.
Performance Comparison: A Look at the Data
The choice between this compound and a hypoxia chamber can significantly impact experimental outcomes, particularly concerning the timing and specificity of gene expression.
A study comparing a chemical hypoxia inducer (cobalt chloride, which also inhibits PHDs) with a sealed gas chamber in Caco-2 cells revealed distinct temporal and magnitudinal differences in gene expression. Chemical induction led to a more rapid and pronounced upregulation of some hypoxia-inducible genes at earlier time points (6 hours), while the hypoxia chamber induced a more gradual and sustained response, with maximal expression observed at later time points (72 hours).
Another study utilizing RNA-sequencing to compare the transcriptional profiles of HeLa cells treated with the PHD inhibitor IOX2 (a close analog of this compound), a VHL inhibitor, and hypoxia (1% O2) demonstrated both overlapping and distinct gene expression patterns. While all three conditions upregulated a core set of HIF-dependent genes, hypoxia induced a broader transcriptional response, including the repression of a significant number of genes, an effect less pronounced with the chemical inhibitors.
Table 1: Comparison of Gene Expression Changes
| Feature | This compound (and other PHD inhibitors) | Hypoxia Chamber |
| Onset of HIF-1α Stabilization | Rapid | Gradual |
| Peak Gene Expression | Earlier time points (e.g., 6 hours) | Later time points (e.g., 24-72 hours) |
| Magnitude of Upregulation | Can be more potent for certain genes | Generally a more sustained response |
| Gene Repression | Less pronounced | Significant repression of specific gene sets |
| HIF-1α Independent Effects | Potential for off-target effects | Can induce broader cellular stress responses |
Experimental Protocols
This compound Treatment for Hypoxia Induction
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. The final concentration of this compound used in cell culture can range from 1 to 100 µM, with an EC50 for HIF-1α induction reported to be between 50-114 µM in various cell lines.
-
Treatment: Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration. Replace the existing medium in the cell culture plates with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA or protein extraction).
Hypoxia Induction using a Hypoxia Chamber
-
Cell Seeding: Plate cells in culture vessels as described for the this compound protocol.
-
Chamber Preparation: Place the cell culture plates inside the hypoxia chamber. To maintain humidity, include an open dish of sterile water.
-
Gassing: Seal the chamber and purge it with a pre-mixed gas containing a low oxygen concentration (typically 1-2% O2), 5% CO2, and the balance as nitrogen. The gas flow rate and duration of purging will depend on the chamber volume and manufacturer's instructions.
-
Incubation: Place the sealed chamber in a standard cell culture incubator at 37°C for the desired duration. Maximum HIF-1α induction is often observed after 4 hours of incubation.
-
Harvesting: After the incubation period, remove the culture plates from the chamber and immediately process the cells for analysis to prevent re-oxygenation and subsequent degradation of HIF-1α.
Visualization of Pathways and Workflows
Caption: HIF-1α signaling pathway under normoxia and its activation by this compound or a hypoxia chamber.
Caption: A generalized experimental workflow for comparing gene regulation by this compound and a hypoxia chamber.
Discussion and Recommendations
The choice between this compound and a hypoxia chamber depends on the specific research goals.
This compound is advantageous for:
-
High-throughput screening: Its ease of use and scalability make it suitable for screening large numbers of compounds or genetic perturbations.
-
Short-term studies: It provides a rapid and potent induction of the HIF-1α pathway.
-
Isolating the role of PHD inhibition: It allows for the specific study of the consequences of PHD inhibition without the broader cellular stress associated with true hypoxia.
A hypoxia chamber is the preferred method for:
-
Physiologically relevant studies: It most accurately mimics the in vivo tumor microenvironment or ischemic conditions.
-
Long-term studies: It provides a stable and sustained hypoxic environment.
-
Investigating HIF-1α independent effects of hypoxia: It allows for the study of other cellular responses to low oxygen, such as metabolic reprogramming and the unfolded protein response.
Potential Caveats:
-
Off-target effects of this compound: As with any chemical inhibitor, the potential for off-target effects should be considered and controlled for.
-
HIF-1α independent effects of hypoxia: The broad cellular stress induced by a hypoxia chamber can confound the interpretation of results if not carefully considered.
-
Temporal differences: The different kinetics of HIF-1α stabilization and gene expression between the two methods must be taken into account when designing experiments and interpreting data.
References
IOX4: A Comparative Guide to its Efficacy in Cancer Cell Lines
For researchers and professionals in the field of oncology and drug development, understanding the efficacy of novel therapeutic agents across various cancer types is paramount. This guide provides a comprehensive comparison of the efficacy of IOX4, a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs), in different cancer cell lines. We will delve into its mechanism of action, compare its performance with other PHD inhibitors, and provide detailed experimental data and protocols to support further research.
Mechanism of Action: Stabilizing HIF-1α
This compound is a potent and selective inhibitor of HIF prolyl-hydroxylase 2 (PHD2), with an in-vitro half-maximal inhibitory concentration (IC50) of 1.6 nM for the enzyme itself. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), marking it for proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen. This transcription factor then translocates to the nucleus and activates the expression of various genes involved in cellular processes such as angiogenesis, glucose metabolism, and cell survival, which can have context-dependent anti-tumor or pro-tumor effects.
Efficacy of this compound in Cancer Cell Lines: A Data-Driven Comparison
While this compound is a potent inhibitor of the PHD2 enzyme, its direct cytotoxic effect on cancer cells varies across different cell lines. The following table summarizes the available data on the half-maximal effective concentration (EC50) for HIF-1α induction and the half-maximal inhibitory concentration (IC50) for cytotoxicity in various cancer cell lines.
| Cell Line | Cancer Type | This compound EC50 (HIF-1α Induction) (µM) | This compound IC50 (Cytotoxicity) (µM) | Alternative PHD Inhibitor | Alternative Inhibitor IC50 (Cytotoxicity) (µM) |
| MCF-7 | Breast Cancer | 114 | Data Not Available | IOX2 | Data Not Available |
| Hep3B | Hepatocellular Carcinoma | 86 | Data Not Available | Vadadustat | Data Not Available |
| U2OS | Osteosarcoma | 49.5 | Data Not Available | GSK1278863 | Data Not Available |
Note: Data on the direct cytotoxic IC50 values of this compound in a wide range of cancer cell lines is currently limited in publicly available literature. The provided EC50 values indicate the concentration at which this compound effectively stabilizes HIF-1α, which is a primary measure of its biochemical activity in cells. Further studies are required to establish a comprehensive profile of its anti-proliferative and cytotoxic effects.
Comparison with Alternative PHD Inhibitors
The therapeutic landscape of PHD inhibitors is expanding, with several other molecules being investigated for their potential in cancer therapy. Here, we compare this compound with other notable PHD inhibitors.
-
Vadadustat (AKB-6548): This inhibitor is in clinical development for anemia associated with chronic kidney disease. While its primary role is to stimulate erythropoiesis through HIF stabilization, its anti-tumor effects are also under investigation. Direct comparative cytotoxicity data against this compound in cancer cell lines is needed.
-
GSK1278863 (Daprodustat): Another PHD inhibitor developed for anemia, its potential as an anti-cancer agent is being explored. As with other inhibitors, head-to-head comparisons of cytotoxic efficacy with this compound are not yet published.
The lack of standardized comparative studies highlights a critical gap in the current understanding of the relative anti-cancer potential of different PHD inhibitors.
Signaling Pathways and Experimental Workflows
To facilitate further research, we provide diagrams of the key signaling pathway affected by this compound and a typical experimental workflow for assessing its efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Western Blot for HIF-1α Detection
This protocol is used to determine the effect of this compound on HIF-1α protein levels.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a potent PHD inhibitor that effectively stabilizes HIF-1α in various cancer cell lines. While its direct cytotoxic effects are still being comprehensively characterized, its ability to modulate the hypoxic response makes it a valuable tool for cancer research. Further studies are needed to establish a broader profile of its IC50 values in different cancer types and to conduct direct comparative analyses with other PHD inhibitors. The provided protocols and diagrams offer a foundation for researchers to explore the therapeutic potential of this compound and other related compounds in the fight against cancer.
IOX4: A Comparative Guide to its Potency and Specificity Against 2-Oxoglutarate-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IOX4, a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), with other notable inhibitors of 2-oxoglutarate (2OG)-dependent enzymes. The information presented herein is supported by experimental data to facilitate an informed evaluation of this compound for research and drug development purposes.
Introduction to this compound and 2-Oxoglutarate-Dependent Dioxygenases
This compound is a small molecule inhibitor that targets the active site of 2-oxoglutarate-dependent dioxygenases, a large superfamily of enzymes that play critical roles in various physiological processes, including oxygen sensing, collagen biosynthesis, and epigenetic regulation.[1][2] These enzymes utilize 2-oxoglutarate and molecular oxygen as co-substrates to hydroxylate their respective targets.
The primary targets of this compound are the HIF prolyl hydroxylases (PHD1, PHD2, and PHD3), which are key regulators of the HIF transcription factors. By inhibiting PHDs, this compound stabilizes HIF-α, leading to the activation of hypoxia-responsive genes involved in erythropoiesis, angiogenesis, and metabolism.[3][4] This mechanism of action has generated significant interest in PHD inhibitors for the treatment of anemia and ischemic diseases.
However, the human genome encodes for over 60 2OG-dependent dioxygenases, including the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), Factor Inhibiting HIF (FIH), and γ-butyrobetaine hydroxylase (BBOX).[3] Off-target inhibition of these enzymes can lead to unintended biological consequences. Therefore, understanding the potency and selectivity profile of inhibitors like this compound is crucial for their application as research tools and potential therapeutics.
Potency and Selectivity of this compound
This compound is a highly potent inhibitor of PHD2, with a reported IC50 value of 1.6 nM. Its potency against other 2OG-dependent enzymes has been evaluated to determine its selectivity.
Comparative Potency of PHD Inhibitors
The following table summarizes the in vitro potency (IC50 values) of this compound and other well-characterized PHD inhibitors against the three human PHD isoforms.
| Inhibitor | PHD1 (IC50, nM) | PHD2 (IC50, nM) | PHD3 (IC50, nM) |
| This compound | - | 1.6 | - |
| IOX2 | - | 21 | - |
| Molidustat (BAY 85-3934) | 480 | 280 | 450 |
| Vadadustat (AKB-6548) | 15.36 | 11.83 | 7.63 |
| Roxadustat (FG-4592) | 360 - 1740 | 591 | - |
| Daprodustat (GSK1278863) | 3.5 | 22.2 | 2.2 |
Selectivity Profile of this compound Against Other 2-Oxoglutarate-Dependent Enzymes
To assess its specificity, this compound has been screened against a panel of other human 2OG-dependent dioxygenases. The following table presents the IC50 values of this compound against these off-target enzymes.
| Enzyme Family | Enzyme | This compound (IC50, µM) |
| HIF Hydroxylases | PHD2 | 0.0016 |
| FIH | >250 | |
| JmjC Histone Demethylases | KDM4A (JMJD2A) | >250 |
| KDM4C (JMJD2C) | >250 | |
| KDM4E (JMJD2E) | >250 | |
| KDM5B (JARID1B) | >250 | |
| KDM6B (JMJD3) | >250 | |
| Other 2OG Dioxygenases | BBOX1 | >250 |
| FTO | >250 |
Data compiled from published selectivity profiling studies.
As the data indicates, this compound demonstrates high selectivity for PHD2 over the other tested 2-oxoglutarate-dependent enzymes, with IC50 values for off-targets being several orders of magnitude higher.
Signaling Pathway and Experimental Workflow Diagrams
HIF-1α Signaling Pathway
The following diagram illustrates the central role of PHD enzymes in the regulation of HIF-1α and how inhibitors like this compound modulate this pathway.
Experimental Workflow: In Vitro PHD2 Inhibition Assay (AlphaScreen)
This diagram outlines the typical workflow for determining the IC50 of an inhibitor against PHD2 using the AlphaScreen technology.
Experimental Protocols
In Vitro PHD2 Inhibition Assay (AlphaScreen)
This protocol describes a method to determine the in vitro potency of a test compound in inhibiting the activity of recombinant human PHD2 using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials:
-
Recombinant human PHD2 (catalytic domain)
-
Biotinylated HIF-1α peptide substrate (e.g., residues 556-574)
-
2-Oxoglutarate (α-Ketoglutarate)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
AlphaLISA anti-hydroxy-HIF-1α acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound)
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, and then dilute further into the assay buffer.
-
Enzyme Reaction: a. In a 384-well plate, add the assay buffer. b. Add the test compound dilutions to the appropriate wells. c. Add a solution containing PHD2 enzyme, ascorbate, and FeSO₄ to each well. d. Initiate the reaction by adding a solution of the biotinylated HIF-1α peptide and 2-oxoglutarate. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding a solution containing EDTA. b. Add the AlphaLISA acceptor beads and streptavidin-coated donor beads. c. Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Western Blot for HIF-1α Stabilization
This protocol describes the detection of HIF-1α protein levels in cell lysates by Western blot to assess the cellular activity of PHD inhibitors.
Materials:
-
Cell culture reagents
-
Test compound (e.g., this compound) or hypoxia chamber
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α antibody
-
Loading control antibody (e.g., anti-β-actin or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with the test compound for a specified time or expose to hypoxic conditions.
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of HIF-1α protein. Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Conclusion
This compound is a highly potent and selective inhibitor of PHD2. Its high degree of selectivity against other 2-oxoglutarate-dependent dioxygenases, particularly the JmjC histone demethylases, makes it a valuable tool for specifically interrogating the HIF prolyl hydroxylase pathway in vitro and in vivo. When choosing a PHD inhibitor for research or therapeutic development, it is essential to consider the complete potency and selectivity profile. While other PHD inhibitors are in clinical development, comprehensive public data on their selectivity against a broad panel of 2OG-dependent enzymes is not always available, making direct comparisons challenging. The data presented in this guide highlights the well-characterized and highly selective nature of this compound, supporting its use as a specific chemical probe for studying the biological roles of HIF prolyl hydroxylation.
References
Safety Operating Guide
Navigating the Disposal of IOX4: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and regulatory adherence. This guide provides essential, immediate safety and logistical information for the proper disposal of IOX4, a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase 2 (PHD2). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Disposal Overview
Quantitative Data for this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 1154097-71-8 |
| Molecular Formula | C₁₅H₁₆N₆O₃ |
| Molecular Weight | 328.3 g/mol |
| Appearance | Crystalline solid |
| Melting Point | >190°C (decomposes)[1] |
| Solubility in DMSO | ≥ 20 mg/mL[2][3] |
| Solubility in DMF | 25 mg/mL[2][3] |
| Solubility in Ethanol | ≤ 1 mg/mL |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
When handling this compound for disposal, wearing the appropriate PPE is mandatory to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all local, state, and federal regulations.
Experimental Protocol for Laboratory-Scale Waste Generation:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly incompatible materials.
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves, and paper towels), in a designated hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Waste Containerization:
-
Use a clearly labeled, sealable, and chemically resistant container for both solid and liquid waste. High-density polyethylene (HDPE) containers are a suitable option.
-
Ensure the container is in good condition, with no cracks or leaks.
-
Keep the container closed except when adding waste.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include the full chemical name ("this compound"), the concentration (if in solution), and the hazard characteristics (e.g., "toxic," "irritant").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
This area should be secure and away from general laboratory traffic.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent or soap and water.
-
Report the spill to your laboratory supervisor and EH&S department.
-
-
Final Disposal:
-
Once the container is full or has reached the maximum allowable accumulation time as per your institution's guidelines, arrange for pickup by your EH&S department or a licensed hazardous waste contractor.
-
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
